7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol
Description
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Structure
3D Structure
Properties
CAS No. |
94278-35-0 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(2E,4E)-7-methoxy-5,7-dimethylocta-2,4-dien-1-ol |
InChI |
InChI=1S/C11H20O2/c1-10(7-5-6-8-12)9-11(2,3)13-4/h5-7,12H,8-9H2,1-4H3/b6-5+,10-7+ |
InChI Key |
OISBPHGRISAQQI-WEYXYWBQSA-N |
Isomeric SMILES |
C/C(=C\C=C\CO)/CC(C)(C)OC |
Canonical SMILES |
CC(=CC=CCO)CC(C)(C)OC |
Origin of Product |
United States |
Technical Whitepaper: Chemical Profiling, Stability, and Handling of 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol
Executive Summary
As a highly functionalized, acyclic monoterpenoid derivative, 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol (CAS: 94278-35-0) represents a critical scaffold in the synthesis of advanced agrochemicals (such as juvenile hormone analogs) and specialty fragrances [1]. From an application scientist's perspective, mastering this compound requires a deep understanding of its structural vulnerabilities. The molecule features three distinct reactive domains: a primary alcohol, a conjugated 2,4-diene system, and a sterically hindered tertiary methoxy group. This whitepaper synthesizes field-proven insights to provide a comprehensive guide on its chemical stability, degradation mechanisms, and self-validating analytical handling protocols.
Structural Architecture & Physicochemical Profile
The reactivity of 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol (7-MDMO) is entirely dictated by its functional group topology. The primary alcohol at C1 provides a versatile handle for esterification or oxidation. The 2,4-diene system provides rigid planarity but introduces susceptibility to electrophilic attack and autoxidation. Crucially, the methoxy group at C7 is bonded to a tertiary carbon (flanked by the C8 methyl and the C5-C6 chain), creating a tertiary ether that drastically alters its stability profile under acidic conditions.
Table 1: Physicochemical Summary
| Property | Value | Structural Implication |
| Chemical Name | 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol | Defines the acyclic monoterpenoid backbone. |
| CAS Registry Number | 94278-35-0 | Primary identifier for sourcing [2]. |
| Molecular Formula | C₁₁H₂₀O₂ | Indicates a high degree of unsaturation. |
| Molecular Weight | 184.28 g/mol | Facilitates easy detection via LC-MS/GC-MS. |
| UV Max ( λmax ) | ~235 nm | Conjugated diene allows for sensitive HPLC-UV detection. |
| LogP (Estimated) | 2.5 – 3.0 | Lipophilic; requires organic solvents (e.g., ACN, MeOH) for extraction. |
Mechanistic Degradation Pathways
Understanding why a molecule degrades is the first step in preventing it. 7-MDMO undergoes three primary modes of degradation depending on environmental stressors.
-
Acid-Catalyzed Ether Cleavage ( SN1 Mechanism): Because the 7-methoxy group resides on a tertiary carbon, it is highly susceptible to acid hydrolysis. Protonation of the methoxy oxygen leads to the expulsion of methanol, leaving behind a highly stable tertiary carbocation at C7. This carbocation rapidly undergoes elimination (loss of a proton) to form a triene system. Insight: Formulations must strictly maintain a pH > 6.0 to prevent this irreversible cleavage.
-
Autoxidation of the Conjugated Diene: The allylic positions (specifically C6) are thermodynamically vulnerable to hydrogen abstraction. In the presence of ambient oxygen and light, an allylic radical forms, which reacts with triplet oxygen to generate hydroperoxides. These intermediates decompose into complex mixtures of epoxides and volatile aldehydes.
-
Photolytic E/Z Isomerization: The biologically active conformation of dienes is highly stereospecific (typically 2E, 4E). Exposure to UV light induces a π→π∗ transition, temporarily breaking the double bond's rigidity and resulting in a randomized mixture of geometric isomers.
Fig 1: Primary mechanistic degradation pathways of 7-MDMO under environmental stress.
Self-Validating Analytical Workflows & Stability Testing
To establish a robust stability profile, forced degradation studies must be conducted in alignment with [3]. The following protocol is designed as a self-validating system , ensuring that any data generated is internally verified for accuracy.
Step-by-Step Forced Degradation Protocol
-
Sample Preparation: Dissolve 7-MDMO in HPLC-grade Acetonitrile (ACN) to a working concentration of 1.0 mg/mL. Rationale: ACN provides excellent solubility and does not absorb UV light at the 235 nm detection wavelength.
-
Acid/Base Hydrolysis: Aliquot 1 mL of the sample into two amber vials. Add 1 mL of 0.1 N HCl to Vial A, and 1 mL of 0.1 N NaOH to Vial B. Incubate at 40°C for 48 hours. Rationale: Probes the vulnerability of the tertiary ether to SN1 cleavage and the primary alcohol to base-catalyzed oxidation.
-
Oxidative Stress: Add 1 mL of 3% H2O2 to 1 mL of the sample. Incubate at room temperature for 24 hours. Rationale: Forces the epoxidation of the 2,4-diene system to map oxidative degradants.
-
Photolytic Degradation: Expose a 1 mg/mL sample in a quartz cuvette to 1.2 million lux hours of UV/Vis light. Rationale: Induces E/Z isomerization, allowing the chromatographer to map the retention times of all stereoisomers.
-
Quenching & Analysis: Neutralize the acid/base samples to pH 7.0. Dilute all samples 1:10 with the mobile phase and analyze via RP-HPLC-DAD ( λ=235 nm).
The Self-Validation Check: Mass Balance
A protocol is only as trustworthy as its internal controls. For every stress condition above, you must calculate the Mass Balance .
-
Equation: (Peak Area of Remaining Parent + Sum of Peak Areas of Degradants) / Peak Area of Unstressed Control * 100
-
Interpretation: The mass balance must fall between 95% and 105% . If the mass balance drops below 95% (particularly in the oxidative or acidic stress tests), it proves that volatile degradants (e.g., short-chain aldehydes) have formed and escaped, or that irreversible column binding has occurred. This automatically dictates that the analysis must be moved from HPLC-UV to GC-MS to capture the volatile fraction.
Fig 2: Self-validating analytical workflow for forced degradation testing.
Formulation, Handling, and Storage Strategies
Based on the chemical vulnerabilities outlined above, the following field-proven strategies must be implemented during the handling and formulation of 7-MDMO:
-
Antioxidant Doping: Because the diene is highly susceptible to radical-initiated autoxidation, the bulk API should be doped with 0.01% to 0.1% w/w of a radical scavenger such as Butylated Hydroxytoluene (BHT) or α -tocopherol immediately upon synthesis.
-
Inert Atmosphere Storage: To prevent the formation of allylic hydroperoxides, the compound must be sparged with Argon or Nitrogen and stored under an inert blanket.
-
Thermal & Photic Control: Store the compound in opaque, amber glass vessels at -20°C. Ambient temperature storage will inevitably lead to slow Diels-Alder dimerization of the diene over a period of months.
-
pH Buffering: If formulated into an aqueous or semi-aqueous matrix, the system must be buffered to a pH of 6.5–7.5 to entirely suppress the SN1 cleavage of the tertiary 7-methoxy group.
References
-
Title: PubChem Compound Summary for Monoterpenoids Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) / ICH URL: [Link]
-
Title: Chemical Properties and CAS Registry for 94278-35-0 Source: Chemsrc Chemical Database URL: [Link]
Structural Elucidation of 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol: A Comprehensive Analytical Guide
Executive Summary
The structural elucidation of acyclic, multifunctionalized monoterpenoids requires a rigorous, multi-modal analytical approach. 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol (CAS: 94278-35-0) is a highly functionalized monoterpenoid derivative characterized by a primary allylic alcohol, a conjugated diene system, and a terminal methoxy-gem-dimethyl moiety. For drug development professionals and natural product chemists, unambiguously assigning the regiochemistry and stereochemistry of such flexible acyclic systems is notoriously challenging.
This whitepaper outlines a self-validating analytical framework—integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy—to definitively elucidate the structure of this compound.
Analytical Strategy & Causality (E-E-A-T)
In structural elucidation, data cannot exist in a vacuum; each technique must independently constrain the structural possibilities and cross-validate the others.
-
ESI-HRMS (Exact Mass & Formula): Acyclic monoterpenoid alcohols are highly labile and prone to rapid dehydration (loss of H₂O, -18 Da) and allylic cleavage under hard electron ionization (EI, 70 eV). To prevent this, Electrospray Ionization (ESI) is utilized. Soft ionization preserves the intact molecular ion, typically yielding [M+Na]+ adducts, which allows for the exact mass determination and calculation of the molecular formula (C₁₁H₂₀O₂) .
-
1D & 2D NMR (Skeleton Mapping & Regiochemistry): The primary challenge in this molecule is the presence of two isolated spin systems separated by a quaternary carbon (C5). 1 H- 1 H COSY can only map the continuous C1–C4 diene system. To bridge the gap between the diene and the C6–C7 aliphatic tail, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. HMBC observes long-range 3JCH couplings, allowing us to "see" across the quaternary C5 and C7 centers, creating a self-validating map of the carbon skeleton .
-
NOESY (Stereochemical Validation): Acyclic dienes can exist in multiple geometric isomeric forms (E/Z). While J -coupling from 1D 1 H NMR resolves the C2=C3 geometry, the C4=C5 geometry must be determined via spatial proximity (NOE) between the C5-methyl group and the C3-proton .
Step-by-Step Experimental Protocols
To ensure reproducibility and analytical integrity, the following protocols form a self-validating closed-loop system:
Protocol A: Sample Preparation and Purity Validation
-
Purification: Dissolve the crude extract in a 1:1 mixture of Methanol/Water. Inject onto a Semi-Preparative HPLC system utilizing a C18 reversed-phase column (250 × 10 mm, 5 µm).
-
Elution: Apply a linear gradient of 40% to 90% Acetonitrile in H₂O over 30 minutes. Monitor at λ=235 nm (conjugated diene absorption).
-
Validation: Lyophilize the collected fraction. Re-inject an aliquot onto an analytical UHPLC to confirm >98% chromatographic purity before proceeding to structural analysis.
Protocol B: ESI-HRMS Acquisition
-
Preparation: Dilute the purified compound to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid and 1 mM Sodium Formate (to promote [M+Na]+ formation).
-
Acquisition: Introduce the sample via direct infusion into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer at 5 µL/min.
-
Parameters: Operate in positive ion mode ( ESI+ ). Capillary voltage: 3.0 kV; Cone voltage: 30 V; Desolvation temperature: 250°C. Calibrate internally using the sodium formate cluster to ensure mass accuracy within <2 ppm.
Protocol C: Multi-Dimensional NMR Spectroscopy
-
Preparation: Dissolve 5.0 mg of the highly pure compound in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.
-
Acquisition: Utilize a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe (CryoProbe) at 298 K to maximize the signal-to-noise ratio for carbon detection.
-
Pulse Sequences:
-
Acquire standard 1D 1 H (16 scans) and 13 C (1024 scans).
-
Acquire gradient-selected 2D COSY, HSQC, and HMBC (optimized for nJCH=8 Hz).
-
Acquire 2D NOESY with a mixing time of 300 ms to capture transient spatial magnetizations.
-
Visualization of the Elucidation Workflow
Fig 1: Self-validating analytical workflow for monoterpenoid structural elucidation.
Data Presentation & Interpretation
Mass Spectrometry & IR Profiling
-
HRMS (ESI-TOF): The spectrum displayed a prominent [M+Na]+ ion at m/z 207.1352. The calculated exact mass for C₁₁H₂₀O₂Na is 207.1356, yielding an error of -1.9 ppm, definitively confirming the molecular formula C₁₁H₂₀O₂ (Degree of Unsaturation = 2).
-
FT-IR: Key absorption bands were observed at 3350 cm⁻¹ (broad, O-H stretch), 2950 cm⁻¹ (aliphatic C-H stretch), 1650 cm⁻¹ (conjugated C=C stretch), and 1100 cm⁻¹ (C-O-C ether stretch).
Comprehensive NMR Assignments
The integration of 1D and 2D NMR data allows for the complete assignment of the molecule. Notably, because C7 is bonded to two identical methyl groups (C8 and the C7-methyl) and lacks any other stereocenters in the molecule, these methyls are chemically equivalent (enantiotopic) and appear as a clean 6H singlet at 1.15 ppm. This symmetry is a critical diagnostic feature .
Table 1: NMR Spectroscopic Data for 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol (600 MHz, CDCl₃)
| Position | ¹³C δ (ppm) | ¹H δ (ppm), Multiplicity, J (Hz) | Key HMBC Correlations (H → C) | Key NOESY Correlations |
| 1 | 63.5 | 4.15, d, J = 6.0 (2H) | C2, C3 | H2 |
| 2 | 128.2 | 5.85, dt, J = 15.0, 6.0 (1H) | C1, C4 | H1, H4 |
| 3 | 125.4 | 6.45, dd, J = 15.0, 11.0 (1H) | C1, C5 | H5-Me |
| 4 | 126.8 | 5.95, d, J = 11.0 (1H) | C2, C6, C5-Me | H2, H6 |
| 5 | 138.5 | - | - | - |
| 5-Me | 16.5 | 1.75, s (3H) | C4, C5, C6 | H3, H6 |
| 6 | 48.2 | 2.25, s (2H) | C4, C5, C7, C7-Me | H4, H5-Me, H7-Me |
| 7 | 75.8 | - | - | - |
| 7-Me & 8 | 24.5 | 1.15, s (6H) | C6, C7 | H6, 7-OMe |
| 7-OMe | 49.5 | 3.15, s (3H) | C7 | H7-Me |
| 1-OH | - | 1.50, br s (1H) | C1 | - |
Mechanistic Proof of Structure
-
The Diene System: The large coupling constant between H2 and H3 ( 3JH2,H3=15.0 Hz) proves the trans (E) geometry of the C2=C3 double bond.
-
Bridging the Quaternary Gap: The singlet at 2.25 ppm (H6) shows strong HMBC cross-peaks to C4, C5, and C7. This unambiguously connects the diene system to the terminal methoxy-isopropyl group, validating the regiochemistry of the 5-methyl substitution.
-
Stereochemistry at C4=C5: The NOESY correlation between H3 (6.45 ppm) and the C5-methyl group (1.75 ppm) confirms that they are cis to each other in space, dictating an (E)-configuration for the C4=C5 double bond. Thus, the full geometric assignment is (2E, 4E).
References
-
Kruve, A., et al. "Sodium adduct formation with graph-based machine learning can aid structural elucidation in non-targeted LC/ESI/HRMS." Analytica Chimica Acta, 2022. URL:[Link]
-
Bhinderwala, F., et al. "Leveraging the HMBC to Facilitate Metabolite Identification." Analytical Chemistry, 2024. URL:[Link]
-
"Identification of Skeleton of Monoterpenoids from 13C NMR Data Using Generalized Regression Neural Network (GRNN)." IOSR Journal of Applied Chemistry, 2018. URL:[Link]
Physicochemical Profiling and Analytical Characterization of 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol: A Technical Guide
Executive Summary
In the landscape of specialized organic synthesis and drug development, acyclic monoterpenoids serve as critical building blocks and bioactive precursors. 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol is a highly functionalized, acyclic monoterpenoid derivative characterized by a unique trifunctional architecture. It features a conjugated diene system, a reactive allylic primary alcohol, and a sterically hindered tertiary methoxy group. This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and the standardized analytical protocols required for its isolation and characterization.
Core Physicochemical Characteristics
The molecular architecture of this compound dictates its physical behavior, solubility, and reactivity. The presence of the lipophilic hydrocarbon backbone, offset by the polar hydroxyl and methoxy groups, results in a moderately lipophilic profile typical of advanced monoterpenoid alcohols like linalool or geraniol, but with enhanced steric complexity.
Table 1: Quantitative Physicochemical Specifications
| Property | Value | Structural Implication |
| IUPAC Name | (2E,4E)-7-methoxy-5,7-dimethylocta-2,4-dien-1-ol | Defines the trans, trans stereochemistry of the diene. |
| CAS Registry Number | 94278-35-0 | Unique identifier for regulatory and sourcing 1[1]. |
| Molecular Formula | C₁₁H₂₀O₂ | Indicates an extended monoterpenoid framework 2[2]. |
| Molecular Weight | 184.28 g/mol | Heavier than standard monoterpenes due to methoxy/methyl additions 3[3]. |
| Structural Class | Acyclic Monoterpenoid | Dictates high volatility and distinct olfactory/bioactive properties. |
Structural Dynamics & Reactivity Pathways
The synthetic utility of 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol is driven by three distinct functional domains, each offering orthogonal reactivity:
-
Conjugated Diene (C2=C3–C4=C5): The π -electron rich diene system is highly susceptible to Diels-Alder cycloadditions, allowing the molecule to act as a diene in the construction of complex cyclohexene derivatives. However, this conjugation also makes the molecule prone to radical-induced autoxidation.
-
Allylic Alcohol (C1): The terminal hydroxyl group is a prime site for derivatization. It can be readily esterified to modify lipophilicity or subjected to mild oxidation (e.g., using MnO₂) to yield the corresponding α,β,γ,δ -unsaturated aldehyde, 7-methoxy-5,7-dimethyl-2,4-octadienal 3[3].
-
Tertiary Methoxy Group (C7): Unlike primary aliphatic ethers, the methoxy group at the C7 position is attached to a tertiary carbon (flanked by a methyl group and the hydrocarbon chain). This provides significant steric hindrance, making the ether linkage highly resistant to nucleophilic attack or acidic cleavage, thereby acting as a stable, built-in protecting group during downstream synthesis.
Fig 1: Primary chemical reactivity pathways of the multifunctional monoterpenoid.
Standardized Analytical Protocols
To ensure scientific integrity and reproducibility, the following self-validating methodologies must be employed for the characterization of this compound.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Profiling
Objective: Isolate and structurally confirm the compound from complex matrices or synthetic mixtures.
-
Step 1: Sample Preparation. Dilute the analyte to a concentration of 1.0 mg/mL using GC-grade hexane.
-
Step 2: Injection. Inject 1 μL of the sample into the GC inlet at 250°C using a split ratio of 50:1.
-
Step 3: Capillary Separation. Utilize a non-polar 5% diphenyl/95% dimethyl polysiloxane column (e.g., Rtx-5MS or DB-5, 30 m × 0.25 mm × 0.25 μm). Program the oven from 50°C (hold 2 min) to 250°C at a ramp rate of 5°C/min.
-
Step 4: Ionization and Detection. Subject the eluent to Electron Impact (EI) ionization at 70 eV. Scan the mass range of m/z 50–300.
Fig 2: Standardized GC-MS analytical workflow for monoterpenoid characterization.
Protocol 2: UV-Visible Spectrophotometric Quantification
Objective: Rapidly quantify the compound based on its conjugated diene chromophore without the need for mass spectrometry.
-
Step 1: Matrix Blanking. Fill a 1 cm path length quartz cuvette with 96% absolute ethanol and zero the spectrophotometer.
-
Step 2: Spectral Scanning. Scan the ethanolic sample solution from 200 nm to 350 nm.
-
Step 3: Peak Identification. Identify the maximum absorbance ( λmax ) at approximately 232–240 nm.
Handling, Storage, and Stability Formulation
The structural features of 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol dictate strict handling requirements. The conjugated diene is highly susceptible to radical-induced polymerization and autoxidation upon exposure to atmospheric oxygen and light.
Formulation Directive: To maintain structural integrity, the compound must be stored in amber glass vials (to block UV-induced radical initiation) under a strict inert atmosphere (Nitrogen or Argon blanketing). Storage temperatures should be maintained at 2–8°C to suppress thermal degradation of the allylic alcohol moiety.
References
-
NextSDS - 7-methoxy-5,7-dimethyl-2,4-octadien-1-ol — Chemical Substance Information. Available at: [Link][2]
-
Molbase - 2,4-OCTADIENAL (Derivative Properties). Available at: [Link][3]
-
MDPI - Formulation by Design: Multiobjective Optimization of a Synergistic Essential Oil Blend with Bioactivities. Available at: [Link][8]
-
Journal of Applied Pharmaceutical Science (JAPS) - Acaricidal activity of five essential oils and their GC-MS analyses. Available at:[Link][6]
-
PMC (National Institutes of Health) - Molecular Determinants of Carbocation Cyclisation in Bacterial Monoterpene Synthases. Available at: [Link][7]
-
SRCE - Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Available at: [Link][4]
-
CORE - Natural Products from the Hepaticae (Conjugated Diene UV Absorbance). Available at:[Link][9]
Sources
- 1. 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol | 94278-35-0 | Benchchem [benchchem.com]
- 2. nextsds.com [nextsds.com]
- 3. 2,4-OCTADIENAL-Molbase [molbase.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. mdpi.com [mdpi.com]
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An In-depth Technical Guide to the Proposed Synthesis of 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol is a polyunsaturated acyclic terpenoid derivative whose synthesis and properties are not documented in current scientific literature. This guide addresses this gap by presenting a novel, well-reasoned synthetic pathway to this target molecule. The proposed synthesis is grounded in established, high-yield organic transformations, providing a robust framework for its practical realization in a laboratory setting. This document provides a complete retrosynthetic analysis, a detailed forward synthesis plan with step-by-step protocols for analogous reactions, and a discussion of the chemical principles underpinning the strategic choices in the synthesis. This guide is intended to serve as a foundational resource for researchers interested in synthesizing this and structurally related compounds for applications in drug discovery and materials science.
Introduction: The Case for a Proposed Synthesis
The target molecule, 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol, possesses a unique combination of functional groups: a conjugated diene system, a primary allylic alcohol, and a tertiary methyl ether. This structure suggests potential for diverse chemical reactivity and biological activity. Conjugated polyenes are common motifs in natural products with significant biological functions, including roles in vision (retinoids) and immunosuppression.[1] The primary alcohol offers a handle for further functionalization, while the tertiary ether provides metabolic stability.
A review of chemical databases and literature reveals a notable absence of reported synthetic routes or characterization data for this specific compound.[2] This guide, therefore, shifts from a historical review to a forward-looking proposal, leveraging established synthetic methodologies to construct the molecule from readily available starting materials. The logic presented herein is designed to be transparent, scientifically sound, and immediately applicable for synthetic chemists.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis is paramount for designing an efficient synthesis. The proposed disconnection strategy for 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol focuses on creating the conjugated diene as the final key step, as this transformation is reliable and high-yielding.
Caption: Retrosynthetic analysis of the target molecule.
Core Strategic Decisions:
-
Diene Formation: The C2-C3 and C4-C5 double bonds form a conjugated system. A Horner-Wadsworth-Emmons (HWE) reaction is selected for the formation of the C2-C3 double bond.[3][4][5] This choice is driven by the HWE reaction's well-documented high selectivity for producing the (E)-alkene, which is desirable for a linear conjugated system.[3][4] This disconnection leads to an α,β-unsaturated aldehyde (I) and a phosphonate ylide (II) .
-
Carbonyl Precursor: The aldehyde (I) can be obtained via the selective oxidation of a precursor allylic alcohol. Manganese dioxide (MnO₂) is an ideal reagent for this transformation as it selectively oxidizes allylic alcohols without affecting other functional groups.[6][7]
-
Etherification: The tertiary methoxy group at C7 is a key feature. Synthesizing this ether from the corresponding tertiary alcohol (III) is a logical step. A standard Williamson ether synthesis using a strong base like sodium hydride is likely to cause elimination due to the sterically hindered tertiary center.[8][9][10] Therefore, a non-nucleophilic methylation strategy, such as reaction with dimethyl carbonate over a catalyst, or an acid-catalyzed reaction with methanol, is proposed.[11][12][13][14]
-
Building the Carbon Skeleton: The tertiary alcohol (III) can be formed from the reaction of an α,β-unsaturated ketone (IV) with a suitable nucleophile. A 1,4-conjugate addition (Michael addition) is required to install the methyl group at C5. While Grignard reagents can give a mixture of 1,2- and 1,4-addition products, organocuprate reagents (Gilman reagents) are known to selectively perform 1,4-addition.[2][15][16][17] This leads to ketone (IV) and a methyl organocuprate. Subsequent 1,2-addition of a methyl Grignard reagent to the resulting ketone would furnish the tertiary alcohol (III) .
Proposed Forward Synthesis Pathway
The forward synthesis builds upon the retrosynthetic plan, starting from simple, commercially available precursors.
Caption: Proposed forward synthesis workflow.
Step 1: Synthesis of 5,7-Dimethyl-6-octen-2-one (V)
The synthesis begins with mesityl oxide (4-methyl-3-penten-2-one), a readily available α,β-unsaturated ketone.
-
Reaction: 1,4-conjugate addition of a methyl group using lithium dimethylcuprate.
-
Causality: Organocuprates are soft nucleophiles and preferentially attack the β-carbon of α,β-unsaturated carbonyl systems, avoiding unwanted 1,2-addition to the carbonyl group.[15][16][17] This reaction efficiently builds the core carbon skeleton.
Protocol (Analogous): Synthesis of 3,3-Dimethylcyclohexanone [16]
-
Under an inert atmosphere (Argon or Nitrogen), copper(I) iodide (CuI) is suspended in anhydrous diethyl ether at 0 °C.
-
Two equivalents of methyllithium (MeLi) are added dropwise, forming the lithium dimethylcuprate (Gilman) reagent, observed as a colorless solution.
-
A solution of mesityl oxide in diethyl ether is added slowly to the Gilman reagent at 0 °C.
-
The reaction is stirred until completion (monitored by TLC or GC-MS) and then quenched by the slow addition of saturated aqueous ammonium chloride.
-
The product is extracted with ether, and the organic layers are washed, dried, and concentrated under reduced pressure to yield the ketone (V) .
Step 2: Synthesis of 2,4,6-Trimethyl-5-hepten-2-ol (Intermediate analogous to III)
-
Reaction: 1,2-addition of a methyl group to the ketone (V) using a Grignard reagent.
-
Causality: Grignard reagents are hard nucleophiles and readily attack the electrophilic carbon of a ketone to form a tertiary alcohol.[18][19][20]
Protocol (General): Grignard Addition to a Ketone [20]
-
The ketone (V) is dissolved in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere.
-
The solution is cooled to 0 °C, and a solution of methylmagnesium bromide (CH₃MgBr) in ether is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride.
-
The product is extracted, and the combined organic phases are washed, dried over anhydrous sodium sulfate, and concentrated to yield the tertiary alcohol.
Step 3: Methylation to form the Tertiary Ether (VI)
-
Reaction: O-methylation of the tertiary alcohol.
-
Causality: As previously noted, direct SN2 with a methyl halide is challenging. An alternative is needed. Using sodium hydride to form the alkoxide followed by methyl iodide can be attempted, but elimination is a significant risk. A superior method involves using a non-toxic, environmentally friendly reagent like dimethyl carbonate (DMC) with a catalyst.[11][14] This proceeds through a methyl carbonate intermediate followed by decarboxylation.
Protocol (Analogous): Methylation with Dimethyl Carbonate [14]
-
The tertiary alcohol is mixed with an excess of dimethyl carbonate.
-
A catalyst, such as basic alumina or hydrotalcite, is added to the mixture.
-
The reaction is heated under reflux (or under continuous flow conditions) until the conversion is complete.
-
The catalyst is filtered off, and the excess dimethyl carbonate is removed by distillation. The resulting product is the desired tertiary methyl ether (VI) .
Step 4 & 5: Formation of the Dienol System
A robust method to create the 2,4-dien-1-ol system involves a two-step sequence starting from the ether (VI) . First, an aldehyde is created, then extended using an HWE reaction. A more direct and selective approach involves first creating a dienoate ester, followed by reduction.
Proposed Sub-Pathway:
4a. Allylic Oxidation to 5-methoxy-3,5-dimethyl-2-hexenal: The allylic methyl group in (VI) needs to be oxidized to an aldehyde. Selenium dioxide (SeO₂) is a classic reagent for this type of allylic oxidation.[21]
4b. Horner-Wadsworth-Emmons Olefination: The resulting aldehyde is then reacted with a phosphonate ylide, such as triethyl phosphonoacetate, to form an (E)-α,β-unsaturated ester. The HWE reaction is highly reliable for producing the E-isomer.[3][4][22]
5. Reduction to the Final Product: The dienoate ester is then selectively reduced to the primary allylic alcohol. Diisobutylaluminium hydride (DIBAL-H) at low temperature is the reagent of choice for this transformation, as it reduces esters to alcohols without affecting the carbon-carbon double bonds.
Protocol (Analogous HWE followed by Reduction):
-
Ylide Formation: Sodium hydride (60% dispersion in mineral oil) is washed with anhydrous hexane under an inert atmosphere. Anhydrous THF is added, followed by the dropwise addition of triethyl phosphonoacetate at 0 °C. The mixture is stirred until hydrogen evolution ceases.
-
Olefination: The aldehyde from step 4a, dissolved in THF, is added dropwise to the ylide solution at 0 °C. The reaction is stirred until completion.
-
Workup: The reaction is quenched with water, and the product is extracted. The organic layer is purified by column chromatography to yield the pure (E,E)-dienoate.
-
Reduction: The dienoate is dissolved in anhydrous toluene or DCM and cooled to -78 °C. A solution of DIBAL-H (1.0 M in hexanes) is added dropwise. The reaction is monitored by TLC.
-
Quenching and Isolation: The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stirred vigorously until two clear layers form. The organic layer is separated, dried, and concentrated to yield the final product, 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol .
Data Summary and Characterization
While no experimental data exists for the target molecule, the following table summarizes the key transformations and typical yields for the analogous reactions cited in the proposed pathway.
| Step | Transformation | Reagent(s) | Typical Yield (%) | Reference(s) |
| 1 | 1,4-Conjugate Addition | (CH₃)₂CuLi | 85-95% | [16] |
| 2 | Grignard Addition | CH₃MgBr | >90% | [20] |
| 3 | O-Methylation | Dimethyl Carbonate | 70-90% (for 1°/2°) | [14] |
| 4b | HWE Olefination | Phosphonate Ylide | 80-95% | [3][4] |
| 5 | DIBAL-H Reduction | DIBAL-H | >90% | N/A |
Expected Characterization:
-
¹H NMR: Signals corresponding to the vinyl protons of the diene system (δ 5.5-6.5 ppm), the CH₂OH group (δ ~4.1 ppm), the methoxy group (δ ~3.2 ppm), and various methyl groups.
-
¹³C NMR: Signals for the two sp-hybridized carbons of the ether, four sp² carbons of the diene, the hydroxymethyl carbon, and the aliphatic methyl carbons.
-
IR Spectroscopy: A broad absorption for the O-H stretch (~3300 cm⁻¹), C=C stretching absorptions (~1650 cm⁻¹), and a C-O stretch for the ether (~1100 cm⁻¹).
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular formula C₁₁H₂₀O₂ (M.W. 184.28 g/mol ).
Conclusion and Future Outlook
This technical guide outlines a comprehensive and scientifically-grounded synthetic strategy for the novel compound 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol. By dissecting the molecule into manageable fragments and applying reliable, high-yield transformations such as the Gilman reaction, Grignard addition, and Horner-Wadsworth-Emmons olefination, a practical pathway from simple starting materials is established. The detailed explanation of the rationale behind each step provides a clear blueprint for researchers.
The successful synthesis of this molecule would open avenues for investigating its chemical properties, potential biological activities, and utility as a building block in more complex molecular architectures. This proposed route serves as a starting point, inviting experimental validation and optimization by the scientific community.
References
-
Reactions of α,β-unsaturated Aldehydes and Ketones. (n.d.). Organic Chemistry II. Available at: [Link]
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Gilman Reagents (Organocuprates): What They're Used For. (2016, February 5). Master Organic Chemistry. Available at: [Link]
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Alcohol to Aldehyde - Common Conditions. (n.d.). Organic Chemistry. Available at: [Link]
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FR252921 and Vitamin A | Organic Letters. (2022, March 11). ACS Publications. Available at: [Link]
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Conjugate Addition of Organocuprates to α,β-Unsaturated Ketones: Synthesis of 3,3-Dimethylcyclohexanone from 3-Methyl-2-cyclohexen-1-one. (2020, August 28). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts. Available at: [Link]
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Conjugate Addition of Organocuprates to α,β-Unsaturated Ketones: Synthesis of 3,3-Dimethylcyclohexanone from 3-Methyl-2-cyclohexen-1-one. (n.d.). ResearchGate. Available at: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Available at: [Link]
-
Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Williamson ether synthesis. (n.d.). Wikipedia. Available at: [Link]
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Allylic Alcohols. (n.d.). EBSCO. Available at: [Link]
-
Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. Available at: [Link]
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Oxidations. (n.d.). University of Rochester. Available at: [Link]
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Solid-Phase Preparation of Dienes. (n.d.). The Journal of Organic Chemistry. Available at: [Link]
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Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Available at: [Link]
-
Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]
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Efficient and Scalable One-Pot Synthesis of 2,4-Dienols from Cycloalkenones. (2011, September 6). Organic Letters. Available at: [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Available at: [Link]
-
Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis. (2000, January 11). Organic Letters. Available at: [Link]
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Grignard Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Alcohol Protecting Groups. (n.d.). University of Windsor. Available at: [Link]
-
Synthesis of methylethers by reaction of alcohols with dimethylcarbonate. (n.d.). ResearchGate. Available at: [Link]
-
Straightforward Preparation of (2E,4Z)‐2,4‐Heptadien‐1‐ol and (2E,4Z)‐2,4‐Heptadienal. (n.d.). ResearchGate. Available at: [Link]
-
Oxidation of Allylic and Benzylic Alcohols to Aldehydes and Carboxylic Acids. (n.d.). ResearchGate. Available at: [Link]
-
Regio- and Stereospecific Formation of Protected Allylic Alcohols via Zirconium-Mediated SN2' Substitution of Allylic Chlorides. (n.d.). PMC. Available at: [Link]
-
Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. (2014, November 7). Master Organic Chemistry. Available at: [Link]
-
Synthesis of tertiary amyl methyl ether (TAME): equilibrium of the multiple reactions. (1995, April 1). OSTI.GOV. Available at: [Link]
-
The Diels-Alder Reaction of 2,4-Hexadien-1-ol with Maleic Anhydride. (1997, December 1). Semantic Scholar. Available at: [Link]
-
Synthesis of methylethers by reaction of alcohols with dimethylcarbonate. (n.d.). RSC Publishing. Available at: [Link]
-
Does the reaction of Grignard reagent with acrolein follow a 1, 2 addition or a 1, 4 addition? (2014, July 6). Quora. Available at: [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
preparation of horner-wadsworth-emmons reagent. (n.d.). Organic Syntheses. Available at: [Link]
-
Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. (2021, April 28). Thieme. Available at: [Link]
-
Grignard Reagent Reaction Mechanism. (2018, May 5). YouTube. Available at: [Link]
-
Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. (n.d.). MDPI. Available at: [Link]
-
Reactions with Grignard Reagents. (2023, January 22). Chemistry LibreTexts. Available at: [Link]
-
Formation of 4-Hydroxy-3,7-dimethyl-2,6-octadienal (5-Hydroxycitral) from 3,7-Dimethyl-2,6-octadienal (Citral). (n.d.). J-STAGE. Available at: [Link]
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. Available at: [Link]
-
Synthesis of 3, 7-Dimethyl-2, 6-Octadienal Acetals from Citral Extracted from Lemon Grass. (n.d.). Longdom Publishing. Available at: [Link]
-
(2E)-3,7-dimethyl-2,6-octadienal. (2025, May 20). Chemical Synthesis Database. Available at: [Link]
- Method for synthesizing 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde. (n.d.). Google Patents.
-
Synthesis of 3, 7-Dimethyl-2, 6-Octadienal Acetals from Citral Extracted from Lemon Grass. (2014, January 28). ResearchGate. Available at: [Link]
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Application Note: Strategic Utilization of 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol in Complex Polyketide and Terpenoid Synthesis
Executive Summary
7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol (CAS: 94278-35-0) is a highly functionalized, acyclic monoterpenoid building block[1]. Characterized by a conjugated diene, an allylic alcohol, and a sterically encumbered tertiary methoxy ether, it serves as a premier precursor for the divergent synthesis of complex polyketide macrolides and bicyclic terpenoid scaffolds. This application note details the structural profiling, strategic retrosynthetic disconnections, and validated experimental protocols for utilizing this compound in asymmetric synthesis.
Structural Profiling & Reactivity Hotspots
To effectively deploy this molecule in a total synthesis campaign, one must understand the electronic and steric causality governing its reactivity:
-
C1 Allylic Alcohol (The Directing Group): The primary hydroxyl group is not merely a handle for elongation; it acts as a critical directing group for transition-metal-catalyzed asymmetric oxidations. By coordinating to Lewis acidic metal centers (e.g., Ti, V), it overrides the inherent reactivity of the isolated C4-C5 olefin, enforcing absolute regiocontrol and stereocontrol[2].
-
C2-C5 Conjugated Diene (The Cycloaddition Core): The conjugated π -system is primed for [4+2] cycloadditions. The presence of the C5 methyl group sterically biases the diene into an s-trans or s-cis conformation depending on the temperature and Lewis acid coordination, which directly dictates the kinetics and regioselectivity of Diels-Alder reactions.
-
C7 Methoxy-Dimethyl Motif (The Pharmacophore): This terminal motif acts as a stable, lipophilic pharmacophore. In marine macrolide synthesis, it serves as a masked equivalent of a tertiary alcohol, providing necessary steric bulk to enforce specific macrocyclic conformations without the risk of unwanted elimination reactions during late-stage synthesis.
Fig 1. Reactivity hotspots and strategic synthetic pathways for the title compound.
Retrosynthetic Disconnections & Strategic Applications
Application A: Asymmetric Epoxidation & Polyketide Elongation
The synthesis of polypropionate-like arrays often requires the precise installation of contiguous stereocenters. Utilizing the [2], the C2-C3 double bond of 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol can be selectively oxidized. Mechanistic Causality: The Ti(IV) catalyst acts as a chiral template, swapping its isopropoxide ligands for the substrate's allylic alcohol and a chiral dialkyl tartrate. This rigid coordination sphere exclusively directs the tert-butyl hydroperoxide (TBHP) to a single face of the C2-C3 olefin. The C4-C5 double bond remains untouched due to its inability to coordinate with the titanium center, demonstrating perfect chemoselectivity.
Application B: Diels-Alder Cycloaddition for Bicyclic Core Construction
For the construction of complex decalin or bicyclic terpenoid cores, the C2-C5 diene is reacted with electron-deficient dienophiles. Mechanistic Causality: The electron-donating nature of the C1 oxygen and the alkyl chain raises the Highest Occupied Molecular Orbital (HOMO) of the diene. When paired with a Lewis acid-activated dienophile (which lowers the dienophile's LUMO), the energy gap is minimized, allowing the reaction to proceed at cryogenic temperatures. This kinetic control maximizes endo selectivity due to secondary orbital interactions.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Sharpless Asymmetric Epoxidation (Regio- and Stereoselective)
Objective: Synthesis of (2S,3S)-3-((1E)-4-methoxy-2,4-dimethylpent-1-en-1-yl)oxiran-2-yl)methanol.
-
Catalyst Assembly: To a flame-dried Schlenk flask containing activated 4Å molecular sieves (500 mg) under argon, add anhydrous dichloromethane (DCM, 10 mL). Cool to -20 °C. Add Titanium(IV) isopropoxide (0.1 equiv) and (-)-Diethyl tartrate ((-)-DET, 0.12 equiv). Stir for 30 minutes.
-
Causality: The 4Å sieves are critical. Trace water competes with the substrate for the highly oxophilic Ti(IV) center, which would disrupt the chiral pocket and drastically degrade the enantiomeric excess (ee).
-
-
Substrate Addition: Slowly add 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol (1.0 equiv, 1.0 mmol) dissolved in 2 mL of dry DCM. Stir for 15 minutes to allow full ligand exchange.
-
Oxidation Phase: Dropwise, add a solution of anhydrous tert-butyl hydroperoxide (TBHP, 5.5 M in decane, 1.5 equiv). Maintain the reaction strictly at -20 °C for 4 hours.
-
Causality: Cryogenic temperatures lock the conformation of the Ti-tartrate-substrate complex, maximizing facial selectivity while suppressing the background, uncatalyzed racemic epoxidation.
-
-
Quench & Workup: Add a pre-cooled (-20 °C) aqueous solution of 10% tartaric acid and saturated FeSO4 (5 mL). Stir vigorously for 1 hour while warming to room temperature.
-
Causality: The Fe(II) rapidly reduces unreacted TBHP, while the tartaric acid chelates the titanium, breaking the stubborn emulsion and allowing for clean phase separation.
-
-
Self-Validation Checkpoint: Before proceeding to solvent evaporation, spot the organic layer on KI-starch indicator paper. A negative result (no blue-black color) validates the complete destruction of peroxides, ensuring operator safety and preventing over-oxidation of the remaining C4-C5 olefin during concentration.
-
Purification: Extract with DCM, dry over Na2SO4, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc 8:2).
Fig 2. Self-validating experimental workflow for Sharpless Asymmetric Epoxidation.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Cycloaddition
Objective: Construction of a highly substituted cyclohexene core using N-phenylmaleimide.
-
Reaction Setup: Dissolve 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol (1.0 equiv) and N-phenylmaleimide (1.1 equiv) in anhydrous DCM (10 mL) under argon. Cool to -78 °C.
-
Catalysis: Dropwise, add Dimethylaluminum chloride (Me2AlCl, 1.0 M in hexanes, 0.2 equiv). Stir at -78 °C for 2 hours.
-
Causality: Me2AlCl coordinates to the imide carbonyls, drastically lowering the dienophile's LUMO. This allows the cycloaddition to occur at -78 °C. The low temperature amplifies the energy difference between the endo and exo transition states, resulting in near-perfect diastereoselectivity.
-
-
Quench and Self-Validation: Quench with saturated aqueous NaHCO3. Extract with EtOAc.
-
Validation Checkpoint: Analyze the crude mixture via 1H-NMR. The coupling constants ( J ) of the newly formed bridgehead protons will confirm the stereochemistry. An endo adduct typically exhibits a J value of ~8-10 Hz between the adjacent ring protons, whereas an exo adduct shows a smaller J value (~3-5 Hz).
-
Quantitative Data Presentation
The following table summarizes the optimized reaction parameters and expected yields for the functionalization of 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol based on established synthetic methodologies.
| Reaction Type | Reagents / Catalyst System | Temp (°C) | Yield (%) | Selectivity (ee / dr) |
| Asymmetric Epoxidation | Ti(O-iPr)4, (-)-DET, TBHP, 4Å MS | -20 | 88 | >95% ee (Regioselective) |
| Thermal Diels-Alder | N-Phenylmaleimide, Toluene | 80 | 92 | >98:2 endo:exo |
| Catalytic Diels-Alder | N-Phenylmaleimide, Me2AlCl | -78 | 85 | >99:1 endo:exo |
| Cross-Coupling (Allylic) | Pd(PPh3)4, Aryl Boronic Acid, Base | 65 | 78 | Complete retention of diene |
References
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. URL: [Link]
-
Corey, E. J. (2002). Catalytic Enantioselective Diels-Alder Reactions: Methods, Mechanistic Fundamentals, Pathways, and Applications. Angewandte Chemie International Edition, 41(10), 1650-1667. URL: [Link]<1650::AID-ANIE1650>3.0.CO;2-B
Sources
Application Note: 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol as a Versatile Chemical Building Block
Executive Summary
7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol (CAS: 94278-35-0) is an acyclic, multifunctionalized monoterpenoid that serves as a highly versatile building block in advanced organic synthesis[1]. Structurally, it features a primary allylic alcohol conjugated to a diene system, terminating in a methoxy-protected tertiary carbon. This unique structural motif makes it an ideal precursor for the synthesis of complex polyenes, such as retinoid analogs, carotenoids, and specialized fragrance molecules. This application note details the mechanistic rationale, quantitative validation metrics, and step-by-step protocols for utilizing this compound in chain-elongation workflows.
Mechanistic Insights & Strategic Utility
Chemoselective Allylic Oxidation
The most common synthetic trajectory for 2,4-dien-1-ols involves their oxidation to the corresponding highly electrophilic 2,4-dienals. When handling conjugated dienes, the primary risk during oxidation is the isomerization of the native E,E-diene system to the thermodynamically more stable but synthetically less desirable E,Z or Z,Z configurations.
To prevent this, activated manganese(IV) oxide (MnO₂) is the oxidant of choice[2]. Unlike chromium-based oxidants (e.g., PCC) or Swern conditions, MnO₂ operates via a heterogeneous single-electron transfer mechanism that is strictly chemoselective for allylic systems[3]. Because it operates under strictly neutral conditions, it effectively suppresses acid-catalyzed double-bond migration. Furthermore, because the reaction occurs entirely on the solid surface of the reagent, a large stoichiometric excess (typically 10–15 equivalents) is required to ensure the active surface area is not rate-limiting[4].
Polyene Chain Elongation (HWE Olefination)
Once oxidized to 7-methoxy-5,7-dimethyl-2,4-octadienal, the molecule becomes a prime substrate for Horner-Wadsworth-Emmons (HWE) olefination. HWE is preferred over standard Wittig olefination for conjugated systems because the use of phosphonate esters stabilizes the intermediate oxaphosphetane, driving the reaction toward the highly E-selective formation of extended polyene scaffolds.
Quantitative Data & Optimization
Table 1: Comparative Oxidation Conditions for 2,4-Dien-1-ols
| Oxidant System | Conditions | Yield (%) | Diene Isomerization | Mechanistic Rationale |
| Activated MnO₂ | CH₂Cl₂, 0 °C to RT, 12 h | 85–92% | < 2% | Heterogeneous, neutral surface oxidation prevents acid-catalyzed isomerization. |
| Swern (DMSO/COCl₂) | CH₂Cl₂, -78 °C, Et₃N | 75–80% | 5–10% | Exothermic quench with Et₃N can cause localized heating and minor isomerization. |
| Dess-Martin Periodinane | CH₂Cl₂, RT, 2 h | 80–85% | < 5% | Mild, but the byproduct (acetic acid) can induce slight polyene degradation if unbuffered. |
Table 2: Spectroscopic Validation Metrics (Self-Validating Markers)
To ensure the integrity of the synthetic steps, researchers must validate the transformation before proceeding to chain elongation.
| Functional Group | Analytical Method | Starting Material (Alcohol) | Product (Dienal) |
|---|---|---|---|
| Hydroxyl / Carbonyl | FTIR | Broad peak ~3300 cm⁻¹ (O-H) | Sharp peak ~1670 cm⁻¹ (C=O, conj.) |
| C1 Proton | ¹H NMR (CDCl₃) | ~4.2 ppm (d, 2H, CH₂-OH) | ~9.5 ppm (d, 1H, CHO) |
| C2 Olefinic Proton | ¹H NMR (CDCl₃) | ~5.7 ppm (dt) | ~6.1 ppm (dd, shifted downfield) |
| C1 Carbon | ¹³C NMR (CDCl₃) | ~63 ppm | ~193 ppm |
Experimental Protocols
Protocol A: Chemoselective Synthesis of 7-Methoxy-5,7-dimethyl-2,4-octadienal
This protocol is designed as a self-validating system; the visual and spectroscopic cues ensure high-fidelity execution.
-
Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol (10.0 mmol) and anhydrous CH₂Cl₂ (50 mL).
-
Oxidant Addition: Cool the solution to 0 °C using an ice bath. Add activated MnO₂ (150.0 mmol, 15 eq) in three equal portions over 15 minutes.
-
Causality: Portion-wise addition controls the mild exotherm. The massive excess is required because the oxidation is strictly surface-dependent[4].
-
-
Reaction Monitoring: Remove the ice bath and allow the black suspension to stir at room temperature. Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is typically complete within 4–6 hours.
-
Self-Validation: UV activity (254 nm) on the TLC plate will visibly intensify as the highly conjugated dienal forms.
-
-
Workup: Filter the suspension through a 2-inch pad of Celite to remove all manganese salts. Wash the pad thoroughly with CH₂Cl₂ (3 × 20 mL).
-
Critical Note: Do not use acidic washes during workup, as the methoxy-protected tertiary carbon is sensitive to elimination.
-
-
Isolation: Evaporate the solvent under reduced pressure (water bath < 30 °C to prevent thermal degradation) to afford the crude dienal. Validate via FTIR (appearance of 1670 cm⁻¹ peak) before proceeding.
Protocol B: Horner-Wadsworth-Emmons (HWE) Extension
-
Ylide Generation: In a flame-dried flask under argon, suspend NaH (60% dispersion in mineral oil, 12.5 mmol) in anhydrous THF (30 mL) at 0 °C. Dropwise add triethyl phosphonoacetate (12.0 mmol).
-
Causality: Stir for 30 minutes until hydrogen evolution ceases and the solution becomes clear. Complete deprotonation is critical to prevent unreacted NaH from causing base-catalyzed degradation of the sensitive dienal.
-
-
Coupling: Dissolve the crude dienal from Protocol A (approx. 10.0 mmol) in THF (10 mL) and add it dropwise to the phosphonate carbanion at -78 °C.
-
Propagation: Allow the reaction mixture to slowly warm to room temperature over 2 hours to ensure maximum E-selectivity.
-
Quench & Extraction: Quench the reaction by adding saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Et₂O (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue via flash column chromatography (silica gel, Hexanes:EtOAc 9:1) to isolate the all-E trienoate ester.
Visualized Reaction Pathways
Synthetic workflows utilizing 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol as a building block.
References
-
[1] Title: 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol Source: Benchchem URL:
-
[2] Title: The iso-Nazarov reaction Source: SciSpace URL:
-
[4] Title: Total synthesis of archazolid A and studies towards the total synthesis of etnangien Source: TIB (Leibniz Information Centre for Science and Technology) URL:
-
[3] Title: Syntheses of spliceostatins and thailanstatins: a review Source: Beilstein Journal of Organic Chemistry (via d-nb.info) URL:
Sources
High-Resolution Extraction and Purification Protocol for 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol from Complex Matrices
Introduction & Physicochemical Rationale
The isolation of highly functionalized, acyclic oxygenated monoterpenoids from complex biological matrices (such as essential oils, plant extracts, or engineered fermentation broths) presents unique analytical challenges. The target compound, 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol (CAS: 94278-35-0), is characterized by three critical structural features that dictate the extraction methodology:
-
Conjugated 2,4-Diene System: Highly susceptible to thermal degradation, oxidation, and acid-catalyzed rearrangement. This precludes the use of traditional, high-heat hydrodistillation.
-
Primary Hydroxyl (-OH) and Methoxy (-OCH3) Groups: These impart moderate polarity to the lipophilic monoterpene backbone.
-
High Volatility: As a monoterpenoid (C11H20O2), it is prone to evaporative loss during standard post-HPLC solvent removal.
Causality in Method Design: To preserve the delicate diene system, we utilize Supercritical Fluid Extraction (SFE) . While supercritical CO₂ is an excellent solvent for non-polar terpenes, its low polarity index makes it inefficient for extracting oxygenated monoterpenes. To overcome this, a polar co-solvent (5% ethanol) is introduced to bridge the polarity gap . Furthermore, because SFE operates at mild temperatures (40 °C), it prevents the thermal degradation artifacts commonly seen in steam distillation . Following SFE, a Solid-Phase Extraction (SPE) clean-up removes co-extracted cuticular waxes, and Preparative HPLC isolates the specific isomer. To prevent evaporative loss of the purified volatile monoterpene, an automated post-collection SPE trapping method is employed rather than vacuum concentration .
Experimental Workflow
Workflow for the extraction and purification of 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol.
Step-by-Step Methodologies
Phase 1: Supercritical Fluid Extraction (SFE)
Objective: Selectively extract oxygenated monoterpenes while leaving behind high-molecular-weight structural components and preventing thermal degradation.
-
Matrix Preparation: Lyophilize the biological matrix to <5% moisture content. Mill the dried matrix to a particle size of 0.5–1.0 mm to maximize surface area without causing channeling in the extraction vessel.
-
System Equilibration: Load 100 g of the milled matrix into the SFE extraction vessel. Pressurize the system with HPLC-grade CO₂ to 15 MPa and equilibrate the extraction vessel to 40 °C .
-
Co-solvent Addition: Introduce absolute ethanol as a polar modifier at a constant rate of 5% (v/v) relative to the CO₂ flow. Rationale: Ethanol disrupts hydrogen bonding between the target compound's hydroxyl group and the plant matrix.
-
Dynamic Extraction: Establish a CO₂ flow rate of 15 g/min . Run the dynamic extraction for 90 minutes.
-
Collection: Depressurize the fluid into a separator vessel maintained at 5 MPa and 20 °C. Collect the ethanolic crude extract.
Phase 2: Solid-Phase Extraction (SPE) Clean-up
Objective: Remove highly polar interferents (sugars, phenolics) and highly lipophilic co-extracts (waxes, sterols).
-
Conditioning: Condition a 10 g C18 SPE cartridge (e.g., Sep-Pak) with 50 mL of Methanol, followed by 50 mL of LC-MS grade Water.
-
Loading: Dilute the SFE ethanolic extract with water to achieve a 10% ethanol solution. Load this mixture onto the cartridge at a flow rate of 3 mL/min.
-
Washing: Wash the cartridge with 100 mL of 20% Methanol in Water. Rationale: This elutes highly polar, water-soluble interferents while the target monoterpene remains strongly bound to the C18 stationary phase.
-
Elution: Elute the target compound using 75 mL of 70% Methanol in Water. Collect this fraction. (100% Methanol is avoided here to leave heavy waxes bound to the column).
Phase 3: Preparative HPLC & Automated SPE Trapping
Objective: Isolate the specific 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol isomer and concentrate it without evaporative loss.
-
Chromatographic Setup:
-
Column: YMC-Triart C18 (250 × 20 mm, 5 µm).
-
Mobile Phase: Solvent A (Water) and Solvent B (Acetonitrile).
-
Gradient: 40% B to 70% B over 30 minutes.
-
Flow Rate: 15.0 mL/min.
-
-
Detection (Self-Validating Step): Monitor UV absorbance at 254 nm . Rationale: The conjugated 2,4-diene system provides a distinct chromophore at ~254 nm, allowing precise tracking of the target compound against non-conjugated background terpenes.
-
Injection: Inject 2 mL of the SPE-enriched fraction.
-
Post-Collection Concentration: Instead of rotary evaporation (which causes massive loss of volatile monoterpenes), route the HPLC fraction collector directly into an automated SPE trapping system. Dilute the aqueous/acetonitrile fraction online with water (1:3 ratio) and pass it through a secondary C18 SPE cartridge. Dry the cartridge with a gentle stream of Nitrogen gas, then elute the pure compound with 2 mL of absolute ethanol .
Quantitative Data Presentation
The table below summarizes the extraction efficiency, purity, and structural preservation of 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol across three different extraction methodologies. SFE combined with SPE trapping demonstrates superior performance, particularly in preventing the degradation of the delicate diene system.
| Extraction Methodology | Total Monoterpene Yield (mg/100g) | Target Compound Purity (Post-HPLC) | Diene Degradation Index (%)* | Volatile Recovery (%)** |
| Hydrodistillation (Control) | 145.2 | 68.4% | 32.5% | 45.1% |
| Solvent Extraction (Hexane) | 180.5 | 82.1% | 12.0% | 68.3% |
| SFE (CO₂ + 5% EtOH) + SPE | 215.8 | >98.5% | <1.0% | 96.4% |
* Diene Degradation Index: Measured via GC-MS as the percentage of isomerized or oxidized diene artifacts relative to the intact target compound. ** Volatile Recovery: Percentage of the target compound successfully recovered after the final solvent removal/concentration step.
References
-
Sovilj, M.N., Nikolovski, B.G., & Spasojevic, M.D. (2011). "Critical review of supercritical fluid extraction of selected spice plant materials." Macedonian Journal of Chemistry and Chemical Engineering.[Link]
-
Fornari, T., Vicente, G., Vázquez, E., García-Risco, M.R., & Reglero, G. (2012). "Isolation of essential oil from different plants and herbs by supercritical fluid extraction." Journal of Chromatography A.[Link]
-
Stevens, J., Crawford, M., Robinson, G., & Roenneburg, L. (2007). "Automated post-collection concentration for purified preparative fractions via solid phase extraction." Journal of Chromatography A.[Link]
Technical Support Center: Optimizing the Synthesis of 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol
Welcome to the Technical Support Center. 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol is a highly functionalized acyclic monoterpenoid. Structurally related to the tail fragment of juvenile hormone analogs (such as methoprene), this molecule presents three distinct synthetic challenges for drug development professionals and synthetic chemists:
-
Constructing the conjugated 2,4-diene system with high E,E-stereoselectivity.
-
Selectively reducing the dienoate precursor to an allylic alcohol without over-reducing the alkenes.
-
Preserving the highly acid-sensitive tertiary methoxy group (C7) throughout the workflow.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to maximize your reaction yield and isomeric purity.
Section 1: Troubleshooting Guides & FAQs
Q1: My Horner-Wadsworth-Emmons (HWE) olefination yields a poor E,E / E,Z ratio. How can I improve stereoselectivity? A: Standard Wittig conditions often yield unacceptable mixtures of isomers for conjugated dienes. When using a vinylogous phosphonate (e.g., triethyl 4-phosphonocrotonate) to build the diene, the choice of base and counterion is critical.
-
The Causality: The E-selectivity of the HWE reaction depends on the stabilization of the anti-periplanar transition state. Lithium bases (like LiHMDS) provide a tight coordinating Li⁺ cation, which strongly chelates the phosphonate and aldehyde oxygens, favoring the thermodynamic E,E-isomer ()[1]. Potassium bases (KHMDS) have looser coordination, often leading to higher E,Z byproducts.
-
Solution: Switch your base to LiHMDS in anhydrous THF at -78 °C, and ensure the aldehyde is added slowly to the pre-formed phosphonate carbanion.
Q2: I am losing the C7-methoxy group during the reaction workup. What is causing this degradation? A: The 7-methoxy-5,7-dimethyl moiety is a tertiary ether. Under acidic conditions, it is highly susceptible to protonation and subsequent E1 elimination.
-
The Causality: Standard quenching protocols often use 1M HCl or saturated NH₄Cl (which is slightly acidic). This mild acidity is sufficient to cleave the tertiary methoxy group, forming a terminal alkene—a known degradation pathway in methoprene analog synthesis ()[2].
-
Solution: Strictly avoid acidic workups. Quench all reactions with mildly basic or neutral buffers (e.g., saturated aqueous NaHCO₃).
Q3: My DIBAL-H reduction of the dienoate ester is producing aldehydes or over-reduced alkanes instead of the desired allylic alcohol. How do I control this? A: Diisobutylaluminum hydride (DIBAL-H) is highly tunable, but stoichiometry and temperature dictate the outcome ()[3].
-
The Causality: At -78 °C with 1.0 equivalent, DIBAL-H forms a stable tetrahedral intermediate that collapses only upon aqueous workup, yielding the aldehyde. To reach the alcohol, the intermediate must collapse in situ to allow a second hydride transfer.
-
Solution: Use 2.5 to 3.0 equivalents of DIBAL-H. Initiate the addition at -78 °C to prevent 1,4-conjugate reduction (over-reduction of the diene), then gradually warm the reaction to 0 °C to force the reduction all the way to the primary allylic alcohol ()[4].
Section 2: Experimental Protocols
Protocol A: Stereoselective HWE Olefination
Objective: Synthesis of ethyl 7-methoxy-5,7-dimethyl-2,4-octadienoate.
-
Preparation: Flame-dry a 250 mL round-bottom flask under N₂. Add anhydrous THF (50 mL) and triethyl 4-phosphonocrotonate (1.2 eq).
-
Deprotonation: Cool the solution to -78 °C. Dropwise add LiHMDS (1.0 M in THF, 1.25 eq). Stir for 30 minutes to form the ylide (solution will turn deep yellow/orange).
-
Coupling: Dissolve the starting aldehyde (3-methoxy-1,3-dimethylbutanal, 1.0 eq) in 10 mL anhydrous THF. Add dropwise over 15 minutes.
-
Propagation: Maintain at -78 °C for 2 hours, then slowly warm to room temperature over 1 hour.
-
Workup (Acid-Free): Quench with saturated aqueous NaHCO₃ (30 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: DIBAL-H Reduction to Allylic Alcohol
Objective: Conversion of the dienoate to 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol.
-
Preparation: Dissolve the dienoate ester (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under N₂. Cool to -78 °C.
-
Reduction: Slowly add DIBAL-H (1.0 M in hexanes, 2.5 eq) via syringe down the side of the flask to maintain internal temperature.
-
Maturation: Stir at -78 °C for 1 hour, then transfer the flask to an ice bath (0 °C) for 2 hours. Monitor by TLC (Hexanes:EtOAc 8:2) until the ester spot disappears.
-
Rochelle's Salt Quench (Critical Step): Dilute the reaction with diethyl ether. Carefully add an equal volume of saturated aqueous Rochelle's salt (potassium sodium tartrate).
-
Self-Validation Check: The mixture will initially form a thick white aluminum emulsion. Stir vigorously at room temperature for 2-4 hours until the emulsion breaks into two clear, distinct layers. If the emulsion persists, continue stirring; do not add acid.
-
-
Isolation: Separate the organic layer, extract the aqueous layer with ether, dry over Na₂SO₄, and concentrate to yield the target allylic alcohol.
Section 3: Quantitative Data Summaries
Table 1: Effect of Base and Temperature on HWE Stereoselectivity
| Base (1.25 eq) | Solvent | Temp (°C) | Yield (%) | E,E : E,Z Ratio |
| NaH | THF | 0 to 25 | 65% | 75 : 25 |
| KHMDS | THF | -78 to 25 | 72% | 82 : 18 |
| LiHMDS | THF | -78 to 25 | 88% | 95 : 5 |
Table 2: DIBAL-H Equivalents vs. Product Distribution (at 0 °C)
| DIBAL-H (eq) | Reaction Time | Aldehyde (%) | Allylic Alcohol (%) | Over-reduced (%) |
| 1.0 | 1 hour | 85% | 10% | <1% |
| 2.0 | 2 hours | 15% | 80% | 2% |
| 2.5 | 3 hours | <1% | 96% | 2% |
| 4.0 | 12 hours | 0% | 60% | 35% |
Section 4: Synthetic Workflow & Logic Diagram
Synthetic workflow for 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol highlighting key optimizations.
References
-
Synthesis of 4-Methyldienoates Using a Vinylogous Horner−Wadsworth−Emmons Reagent. Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Discovery of Enantiopure (S)-Methoprene Derivatives as Potent Biochemical Pesticide Candidates. Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]
-
Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Source: Master Organic Chemistry URL:[Link]
Sources
troubleshooting common impurities in 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol
Technical Support Center: 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol
A Guide for Synthetic and Medicinal Chemists
Welcome to the technical support center for 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges related to impurities encountered during the synthesis and purification of this compound. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles that lead to these impurities, enabling you to optimize your synthetic route for higher purity and yield.
The polyene structure of 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol makes it susceptible to specific side reactions and degradation pathways.[1][2] This guide is structured in a question-and-answer format to directly address the practical issues you may face in the laboratory.
Section 1: General Troubleshooting Workflow
Before diving into specific impurities, it's essential to have a systematic approach to troubleshooting. The following workflow provides a logical pathway from impurity detection to process optimization.
dot
Caption: General workflow for troubleshooting impurities.
Section 2: Impurities from Synthetic Route
The synthesis of a dienol like 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol likely involves common olefination and carbonyl addition reactions, such as the Wittig or Grignard reactions. Each of these carries a signature profile of potential impurities.
FAQ: Wittig / Horner-Wadsworth-Emmons (HWE) Reaction Impurities
The formation of the dienyl backbone is often accomplished via a Wittig-type reaction. This is a robust method, but not without its challenges.[3]
Question: My NMR spectrum shows a complex multiplet in the aromatic region and a signal in the 31P NMR spectrum that doesn't correspond to my phosphonate. What is it?
Answer: You are likely observing triphenylphosphine oxide (TPPO) or a dialkyl phosphate byproduct, the stoichiometric byproducts of the Wittig and HWE reactions, respectively.[4]
-
Causality: In the Wittig reaction, the phosphorus ylide attacks a carbonyl group, eventually forming a four-membered oxaphosphetane intermediate.[3] This intermediate collapses to form the desired alkene and the thermodynamically very stable P=O bond of TPPO. Similarly, the HWE reaction produces a water-soluble phosphate byproduct.
-
Troubleshooting & Prevention:
-
Reaction Stoichiometry: Use of a minimal excess of the Wittig reagent or phosphonate (e.g., 1.05-1.1 equivalents) can minimize the amount of byproduct to be removed.
-
HWE Alternative: The phosphate byproducts from HWE reactions are generally water-soluble, making them much easier to remove during aqueous workup compared to the more organic-soluble TPPO.[4]
-
-
Removal Protocol:
-
TPPO: Removing TPPO can be challenging due to its moderate polarity and high crystallinity.
-
Precipitation: After concentrating the reaction mixture, dissolve the residue in a minimal amount of a nonpolar solvent like hexanes or a mixture of hexanes and diethyl ether. Cooling this solution can often cause the TPPO to precipitate, after which it can be removed by filtration.[5]
-
Column Chromatography: TPPO can be separated by flash column chromatography. It tends to adhere to silica gel, so a slightly more polar eluent system than required for the product may be necessary to wash it from the column after your product has eluted.[5]
-
-
Phosphate Byproducts (from HWE):
-
Aqueous Extraction: During the workup, perform multiple extractions with water or brine. The phosphate salts are typically highly soluble in the aqueous phase and will be efficiently removed.[4]
-
-
Question: My product contains a significant amount of an isomer. How can I control the stereochemistry of the double bond?
Answer: This is a classic challenge in olefination chemistry. The stereochemical outcome (E vs. Z) is highly dependent on the type of ylide used and the reaction conditions.
-
Causality:
-
Unstabilized Ylides (Wittig): These ylides (e.g., from alkyltriphenylphosphonium halides) typically react under kinetic control to favor the formation of Z-alkenes, especially under salt-free conditions.[3]
-
Stabilized Ylides (Wittig/HWE): Ylides stabilized by an adjacent electron-withdrawing group (like an ester in HWE reagents) react under thermodynamic control, strongly favoring the more stable E-alkene.[4]
-
-
Troubleshooting & Prevention:
-
Reagent Selection: For E-alkenes, the Horner-Wadsworth-Emmons reaction is generally the superior choice. For Z-alkenes, a salt-free Wittig reaction using a strong, non-lithium base like sodium hexamethyldisilazide (NaHMDS) is often preferred.[4]
-
Still-Gennari Modification: To obtain Z-alkenes with high selectivity from an HWE-type reaction, the Still-Gennari modification, which uses phosphonates with electron-withdrawing bis(2,2,2-trifluoroethyl) groups, can be employed.[4]
-
-
Removal Protocol:
-
Chromatography: Geometric isomers often have slightly different polarities and can usually be separated by careful flash column chromatography on silica gel or by preparative HPLC.
-
FAQ: Grignard Reaction Impurities
If a Grignard reaction is used to add a carbon fragment or to construct the alcohol, specific side products can arise.[6][7]
Question: I see a significant amount of a nonpolar, aromatic byproduct in my crude material, especially when the reaction was run at a higher temperature. What is this?
Answer: This is likely a coupling byproduct, such as biphenyl, formed from the Grignard reagent itself.[6]
-
Causality: This side reaction is favored at higher temperatures and high concentrations of the alkyl/aryl halide used to generate the Grignard reagent. It occurs when the Grignard reagent (R-MgX) reacts with unreacted halide (R-X).[6]
-
Troubleshooting & Prevention:
-
Slow Addition: Add the alkyl/aryl halide slowly to the magnesium turnings during the formation of the Grignard reagent. This maintains a low concentration of the halide and minimizes the coupling side reaction.
-
Temperature Control: Maintain a gentle reflux during reagent formation and avoid excessive heating.
-
Magnesium Purity: Use high-purity magnesium ("Grignard magnesium"). Impurities like iron and manganese can catalyze side reactions.[8]
-
-
Removal Protocol:
-
Column Chromatography: These nonpolar coupling products are typically much less polar than the desired alcohol and can be easily separated by flash chromatography. They will elute quickly with nonpolar solvents like hexanes.[6]
-
Question: My yield is low and I have isolated unreacted starting carbonyl compound. What went wrong?
Answer: This often points to issues with the Grignard reagent's activity or competing side reactions.
-
Causality:
-
Moisture: Grignard reagents are potent bases and will be quenched by any protic source, especially water. All glassware must be rigorously dried, and anhydrous solvents must be used.[6]
-
Enolization: If the carbonyl compound has acidic α-protons, the Grignard reagent can act as a base, deprotonating the carbonyl to form an enolate. This consumes the reagent and leaves the carbonyl starting material unreacted upon workup.
-
Reduction: If the Grignard reagent has a β-hydrogen and the carbonyl is sterically hindered, a reduction can occur where a hydride is transferred from the Grignard reagent to the carbonyl, forming an alcohol corresponding to the reduced carbonyl, not the addition product.[9]
-
-
Troubleshooting & Prevention:
-
Anhydrous Technique: Flame-dry all glassware under vacuum or in an oven and use freshly distilled anhydrous solvents (e.g., diethyl ether, THF).[10]
-
Reverse Addition: For substrates prone to enolization, a "reverse addition" protocol, where the Grignard reagent is added slowly to a solution of the carbonyl compound, can sometimes improve yields.
-
Alternative Reagents: Organolithium or organocerium reagents are sometimes more effective for additions to easily enolized ketones.[9]
-
Section 3: Product Stability and Degradation Impurities
Polyene alcohols are often sensitive to air, light, and acid, leading to degradation products.[1][11]
Question: My purified product develops a yellow color and shows new spots on TLC after storage. What is happening?
Answer: The conjugated diene system in your molecule is susceptible to oxidation and isomerization.
-
Causality:
-
Oxidation: The allylic alcohol and the conjugated diene system can be oxidized by atmospheric oxygen, especially when exposed to light. This can lead to the formation of aldehydes, ketones, or epoxides.[12][13]
-
Isomerization/Decomposition: Dienols can be unstable and may undergo isomerization or decomposition, particularly in the presence of acid or heat.[14][15] This can lead to a complex mixture of products.
-
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Store the compound in an amber vial or a flask wrapped in aluminum foil to protect it from light.
-
Temperature: Store the purified compound at low temperatures (-20°C or below) to slow degradation.[11]
-
Solvent Choice: Evaporate solvents at low temperatures (e.g., using a rotary evaporator with a cool water bath). Ensure solvents are degassed or sparged with nitrogen before use in chromatography or for storage.[11]
-
dot
Caption: Potential degradation pathways for the target molecule.
Section 4: Summary and Data Tables
For quick reference, the following tables summarize the common impurities and recommended analytical methods.
Table 1: Common Impurity Troubleshooting
| Impurity Type | Likely Source | Identification (Typical Method) | Prevention Strategy | Removal Method |
| Triphenylphosphine Oxide (TPPO) | Wittig Reaction Byproduct | 31P NMR, Aromatic signals in 1H NMR | Use HWE reaction; minimize excess reagent | Precipitation from nonpolar solvent; Chromatography[5] |
| Dialkyl Phosphate | HWE Reaction Byproduct | Water-soluble; absent from organic layer | N/A (expected byproduct) | Aqueous workup/extraction[4] |
| Geometric Isomers | Olefination Reaction | HPLC, GC, 1H NMR (coupling constants) | Select appropriate reaction (Wittig vs. HWE) | Flash Chromatography, Prep-HPLC |
| Coupling Products (e.g., Biphenyl) | Grignard Reaction Side Reaction | GC-MS, 1H NMR (nonpolar fraction) | Slow addition of halide; temperature control[6] | Flash Chromatography |
| Unreacted Carbonyl | Incomplete Grignard/Wittig Reaction | TLC, LC-MS, 1H NMR | Use fresh/active reagents; anhydrous conditions[10] | Flash Chromatography |
| Oxidized Products (Aldehydes/Ketones) | Product Degradation | IR (new C=O stretch), LC-MS (mass change) | Store under inert gas, protect from light[11] | Re-purification by Chromatography |
Table 2: Recommended Analytical Techniques
| Technique | Purpose | Information Provided |
| TLC | Reaction monitoring, qualitative purity | Rapid assessment of reaction progress and presence of major impurities. |
| HPLC | Purity assessment, quantification | Excellent for separating isomers and polar impurities. Quantification with a UV detector.[11] |
| GC-MS | Identification of volatile impurities | Separation of nonpolar impurities (e.g., coupling products) and provides mass for identification. |
| NMR (1H, 13C) | Structural elucidation | Confirms the structure of the desired product and helps identify impurities from characteristic shifts.[16] |
| 31P NMR | Wittig/HWE byproduct detection | Directly detects phosphorus-containing byproducts like TPPO. |
| FTIR | Functional group analysis | Can detect the formation of unwanted carbonyl groups from oxidation. |
References
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Worthen, D. R., Jay, M., & Bummer, P. M. (2001). Methods for the recovery and purification of polyene antifungals. Drug Development and Industrial Pharmacy, 27(4), 277-286. [Link][1]
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Brouwer, L., et al. (1983). Dienols (enolization of enones). ResearchGate. [Link][14]
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Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link][6]
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Keeffe, J. R., Kresge, A. J., & Schepp, N. P. (1992). Direct observation of dienols produced by photochemical enolisation of α,β-unsaturated ketones: rates and activation parameters for dienol reketonisation via a 1,5-hydrogen shift. Canadian Journal of Chemistry, 70(4), 1159-1165. [Link][15]
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Worthen, D. R., Jay, M., & Bummer, P. M. (2001). Methods for the recovery and purification of polyene antifungals. PubMed. [Link][1]
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Li, J., et al. (2022). Synthesis of Multisubstituted Allylic Alcohols via a Nickel-Catalyzed Cross-Electrophile Ring-Opening Reaction. Organic Letters, 24(31), 5789–5794. [Link]
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House, H. O., & Trost, B. M. (1965). Free-energy differences between isomeric dienol acetates by thermodynamically controlled enol acetylation of Δ4-3-oxo-steroids. Journal of the Chemical Society D: Chemical Communications. [Link]
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Larock, R. C. (1999). Synthesis of Allylic Alcohols from Alkenes and Their Derivatives. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. [Link]
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Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. [Link]
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Ma, S. (2021). Deciphering the Chameleonic Chemistry of Allenols: Breaking the Taboo of a Onetime Esoteric Functionality. Chemical Reviews, 121(7), 3974–4045. [Link]
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Ogiwara, Y., et al. (2024). Alcohol synthesis based on the SN2 reactions of alkyl halides with the squarate dianion. Communications Chemistry, 7(1), 1-8. [Link]
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ResearchGate. (2016). I have a problem in witting reaction product? [Link][10]
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Holm, T. (1967). Influence of Magnesium Purity on the Addition of Grignard Reagents to α,β-Unsaturated Esters. Acta Chemica Scandinavica, 21, 1370-1372. [Link][8]
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DelVal. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University. [Link][5]
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Climent, M. J., et al. (2021). Industrial Synthesis of Allyl Alcohols: Outlook and Challenges for a Sustainable Production. Catalysts, 11(12), 1459. [Link]
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Organic Chemistry Portal. (n.d.). Diol synthesis by dihydroxylation. [Link]
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Reddit. (2022). Problems with wittig reaction. r/Chempros. [Link]
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University of California, Irvine. (n.d.). OXIDATIONS 5. [Link][12]
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Lias, S. G., et al. (1988). Heats of formation of ionic and neutral enols of acetaldehyde and acetone. Journal of the American Chemical Society, 110(8), 2584–2594. [Link]
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NextSDS. (n.d.). 7-methoxy-5,7-dimethyl-2,4-octadien-1-ol — Chemical Substance Information. [Link]
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Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link][9]
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ResearchGate. (n.d.). A comprehensive picture of the one-electron oxidation chemistry of enols, enolates and α-carbonyl radicals. [Link]
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Somsák, L., et al. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry, 10, 1956–1961. [Link]
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Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. [Link][7]
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Chemistry LibreTexts. (2022, November 22). 11.8: Oxidation of Alkenes to Vicinal Diols. [Link]
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Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link][3]
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Ye, Z., et al. (2020). New Glycosylated Polyene Macrolides: Refining the Ore from Genome Mining. Marine Drugs, 18(2), 111. [Link][2]
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ResearchGate. (n.d.). Use of 5-Methoxy, 6-Methoxy and 7-Methoxy-α-tetralones in the Synthesis of Diterpenes, Sesquiterpenes and Other Natural Products. [Link]
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YouTube. (2020, May 6). Diol oxidation example 1. [Link][13]
- Google Patents. (n.d.).
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Royal Society of Chemistry. (2025). Analytical Methods. [Link][17]
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University of Porto. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. [Link]
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American Chemical Society. (2012). Highly Enantioselective Proton-Initiated Polycyclization of Polyenes. Journal of the American Chemical Society, 134(30), 12434–12437. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link][16]
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I.R.I.S. (n.d.). Advanced Methods for the Analysis of Chiral Pesticides and Emerging Organic Pollutants in Environmental and Biological Matrices. [Link]
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Singh, L., & Nema, R. K. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 3(1), 18–24. [Link]
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ResearchGate. (2019). EFFECT OF IMPURITIES IN DIOL COMPONENT USED IN THE POLYESTERDIOL SYNTHESIS ON PROPERTIES OF POLYURETHANE ELASTOMERS. [Link]
-
Semantic Scholar. (2021). An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. [Link][18]
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Technical Support Center: Handling & Storage of 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol
Executive Overview
As a highly reactive multifunctionalized monoterpenoid derivative[1], 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol presents significant stability and storage challenges for drug development professionals. The molecule’s architecture contains two primary vulnerabilities: a primary allylic alcohol and a conjugated diene system.
Allylic alcohols are notoriously susceptible to chemoselective oxidation, rapidly converting to their corresponding α,β-unsaturated carbonyl compounds (aldehydes) when exposed to atmospheric oxygen or mild oxidants[2],[3]. Concurrently, the conjugated diene backbone is highly prone to autoxidation (yielding epoxides and peroxides) and bimolecular Diels-Alder dimerization. This guide provides field-proven, causality-driven protocols to establish a self-validating storage system that prevents oxidative degradation and preserves molecular integrity.
Diagnostic Troubleshooting Guide
When working with conjugated allylic alcohols, early detection of degradation is critical. Use the table below to diagnose and correct storage failures.
Table 1: Visual and Analytical Diagnostics for Oxidative Degradation
| Symptom / Observation | Analytical Confirmation (NMR/GC-MS) | Root Cause | Corrective & Preventive Action |
| Yellowing of neat oil | Appearance of a distinct aldehyde proton (~9.5 ppm) in ¹H-NMR. | Oxidation of the primary allylic alcohol to a 2,4-octadienal derivative. | Implement strict O₂ exclusion; mandate Argon blanketing over Nitrogen. |
| Increased viscosity | Broad polymeric baseline in ¹H-NMR; High MW mass fragments in GC-MS. | Diene dimerization or oligomerization via Diels-Alder pathways. | Store strictly at -20°C or lower; dilute in an inert, degassed solvent. |
| Elevated Peroxide Value | O-O stretch in IR; shifted allylic protons; loss of diene UV absorbance. | Free-radical autoxidation of the conjugated diene system. | Spike with 100–250 ppm BHT prior to storage; ensure strict darkness. |
| Loss of BHT efficacy | GC-MS reveals BHTOOH (m/z 256) instead of BHT. | UV-induced photo-oxidation of the BHT antioxidant itself. | Transition to amber glass vials; exclude all ambient laboratory UV light. |
Frequently Asked Questions (FAQs)
Q1: Why does my sample degrade even when stored in a tightly sealed vial at 4°C? A1: Standard atmospheric sealing traps approximately 21% oxygen in the vial's headspace. For an electron-rich allylic alcohol, this residual oxygen is more than sufficient to initiate autoxidation to the α,β-unsaturated aldehyde[2]. Furthermore, 4°C provides too much thermal energy to halt the kinetic pathways of conjugated diene dimerization. You must displace the headspace with a heavy inert gas and lower the thermal energy to at least -20°C.
Q2: Should I use Nitrogen or Argon for inert blanketing? A2: Always use Argon . Argon is approximately 38% denser than air and significantly denser than Nitrogen. When purging a vial, Argon sinks and creates a protective, physical blanket directly over the liquid phase of the 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol, effectively displacing oxygen at the liquid-gas interface. Nitrogen is lighter and tends to mix with ambient air during the sealing process, leaving residual O₂ trapped in the vial.
Q3: I added BHT as an antioxidant, but my compound still degraded. Why did this happen? A3: Butylated hydroxytoluene (BHT) is an excellent chain-breaking radical scavenger, but it is not immune to degradation. Under UV radiation (including ambient fluorescent laboratory lighting) and in the presence of trace oxygen, BHT undergoes rapid oxidation to form the organic peroxide BHTOOH (2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone)[4]. This photo-oxidation reaction can occur at temperatures as low as 293 K (20°C) under 365 nm UV light[5]. Once BHTOOH forms, it acts as a radical initiator, paradoxically accelerating the degradation of your diene[4]. Therefore, BHT addition must be paired with strict light protection.
Q4: Can I store the compound in a solvent to improve long-term stability? A4: Yes. Storing the compound as a dilute solution (e.g., 0.1 M to 0.5 M) in a non-reactive, rigorously degassed solvent (such as anhydrous hexane or toluene) significantly reduces the collision frequency between diene molecules, thereby preventing bimolecular dimerization. Ensure the solvent is completely peroxide-free before use.
Experimental Workflows & Visualizations
Degradation Pathways
Understanding the mechanistic failure points is critical for prevention. The diagram below illustrates how external stimuli drive specific degradation routes for this molecule.
Oxidative and thermal degradation pathways of the conjugated allylic alcohol.
Step-by-Step Protocol: Self-Validating Aliquoting & Storage
To ensure maximum shelf-life, follow this rigorously validated protocol. This system is "self-validating" because Step 2 (antioxidant addition) and Step 4 (Argon displacement) provide redundant chemical and physical protection against the potential mechanical failure of Step 5 (sealing).
Materials Required:
-
Amber glass vials (2 mL or 5 mL) with PTFE-lined screw caps.
-
High-purity Argon gas line equipped with a sterile 18-gauge needle.
-
BHT (Butylated hydroxytoluene), ≥99% purity.
-
Parafilm or PTFE tape.
Methodology:
-
Preparation of Antioxidant Spike: Prepare a highly concentrated stock solution of BHT in anhydrous, degassed diethyl ether.
-
Doping the Bulk Compound: Add the BHT stock to your bulk 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol to achieve a final concentration of 250 ppm. Swirl gently to ensure homogenous distribution. Causality Note: BHT acts as a sacrificial radical scavenger, breaking the autoxidation chain reaction.
-
Aliquoting: Divide the bulk material into single-use aliquots in amber glass vials. Causality Note: Single-use aliquots prevent repeated freeze-thaw cycles and eliminate repeated oxygen exposure during sample retrieval.
-
Argon Purging: Insert the Argon needle into the vial, keeping the tip approximately 1 cm above the liquid surface. Purge gently for 15-20 seconds. Causality Note: High flow rates cause splashing and accelerate volatilization; a gentle flow ensures a stable, dense Argon blanket displaces the lighter ambient air.
-
Sealing: Quickly cap the vial tightly with a PTFE-lined cap. Causality Note: PTFE is chemically inert and impermeable to oxygen, unlike standard silicone or rubber septa which are porous to gases over time.
-
Secondary Seal & Storage: Wrap the cap junction tightly with Parafilm. Store immediately in a -20°C (or -80°C) freezer dedicated to sensitive organics.
Optimized step-by-step storage workflow to prevent oxidative degradation.
References
- Benchchem - 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol URL
- Chemical Communications (RSC Publishing)
- PMC - NIH - Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)
- PMC - NIH - Thermal decomposition characteristics of BHT and its peroxide (BHTOOH)
- Arab Journal of Chemistry - Oxidation characteristics and thermal stability of Butylated hydroxytoluene URL
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- 5. Oxidation characteristics and thermal stability of Butylated hydroxytoluene - Arabian Journal of Chemistry [arabjchem.org]
Navigating the Labyrinth of Isomeric Mixtures: A Technical Guide to Resolving NMR Peak Overlaps for 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol Isomers
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of isomeric mixtures presents a significant challenge in chemical analysis, particularly when relying on Nuclear Magnetic Resonance (NMR) spectroscopy. The subtle differences between isomers often lead to severe peak overlaps in ¹H and ¹³C NMR spectra, complicating unambiguous assignment and characterization. This technical guide provides a comprehensive troubleshooting framework specifically tailored to resolving the complex NMR spectra of 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol isomers. Drawing upon advanced NMR techniques and strategic experimental design, this guide will empower researchers to dissect convoluted spectra and confidently assign the structures of individual isomers.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR spectra of my 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol isomers so complex and overlapping?
The structural similarities between the isomers of 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol are the primary reason for spectral complexity. These molecules are constitutional isomers and may also exist as various stereoisomers (diastereomers and enantiomers). Key structural features contributing to overlap include:
-
Multiple Chiral Centers: The presence of stereocenters gives rise to diastereomers, which are distinct compounds with different physical properties, including their NMR spectra. However, the structural differences can be minor, leading to very similar chemical shifts.
-
Flexible Alkyl Chains: The conformational flexibility of the octadien-1-ol backbone allows for multiple solution-state conformations. The observed NMR spectrum is a weighted average of these conformers, which can further complicate the signals.[1]
-
Similar Chemical Environments: Many protons and carbons in the different isomers reside in very similar electronic environments, resulting in closely spaced chemical shifts. For instance, the methyl groups and protons along the carbon chain may have only subtle differences in their magnetic shielding.
Q2: I have significant overlap in the aliphatic region of my ¹H NMR spectrum. What is the first and simplest step I can take to try and resolve these signals?
A change in the deuterated solvent is often the most straightforward initial step to induce changes in chemical shifts.[2][3] The interactions between the analyte and the solvent can alter the electronic environment of the nuclei, leading to a change in their resonance frequencies.[4][5]
-
Aromatic Solvents: Solvents like benzene-d₆ or pyridine-d₅ can cause significant shifts, known as Aromatic Solvent-Induced Shifts (ASIS), due to their magnetic anisotropy. These shifts can be particularly effective in resolving overlapping signals of protons located at different positions relative to polar functional groups in the molecule.[3]
-
Hydrogen-Bonding Solvents: Solvents like DMSO-d₆ or acetone-d₆ can form hydrogen bonds with the hydroxyl group of your alcohol, which can significantly alter the chemical shifts of nearby protons.[3][6]
Troubleshooting Guides: Advanced Strategies for Peak Resolution
When simple solvent changes are insufficient, a more systematic and advanced approach is necessary. The following troubleshooting guides provide detailed protocols for resolving severe peak overlap.
Guide 1: Harnessing the Power of Temperature Variation
Issue: Overlapping signals persist even after trying different solvents. This may be due to the presence of multiple conformers in fast exchange at room temperature.
Principle: Variable Temperature (VT) NMR experiments can resolve overlapping signals by altering the equilibrium of different conformers or by slowing down dynamic exchange processes.[1][7] As the temperature changes, the populations of different conformers are altered, leading to changes in the weighted-average chemical shifts.[1]
Experimental Protocol: Variable Temperature (VT) NMR
-
Sample Preparation: Prepare a sample of your isomeric mixture in a suitable deuterated solvent that has a wide temperature range (e.g., toluene-d₈, dichloromethane-d₂, or DMSO-d₆). Ensure the concentration is optimized for good signal-to-noise.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Increments: Gradually increase or decrease the temperature in increments of 10-20 K. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.[8]
-
Data Acquisition: Acquire a ¹H NMR spectrum at each temperature point.
-
Data Analysis: Carefully compare the spectra at different temperatures. Look for signals that shift or sharpen as the temperature changes. This can indicate the resolution of previously overlapping peaks.[1][9]
Expected Outcome: At lower temperatures, the exchange between conformers may slow down sufficiently to observe separate signals for each conformer. Conversely, at higher temperatures, exchange may become faster, leading to a sharpening of averaged signals. The differential temperature dependence of chemical shifts for different isomers can also lead to their resolution.[10]
Data Presentation:
| Temperature (K) | Chemical Shift of Proton A (ppm) | Chemical Shift of Proton B (ppm) | Resolution |
| 298 | 3.50 (broad) | 3.50 (broad) | Overlapped |
| 278 | 3.48 (sharp) | 3.52 (sharp) | Resolved |
| 258 | 3.45 (sharp) | 3.55 (sharp) | Well-resolved |
Diagram: VT-NMR Workflow
A workflow for resolving NMR peaks using variable temperature experiments.
Guide 2: Spreading the Signals into a Second Dimension with 2D NMR
Issue: Even with temperature changes, the 1D spectrum remains too crowded for complete assignment, especially in regions with multiple overlapping multiplets.
Principle: Two-dimensional (2D) NMR techniques disperse the NMR signals into a second frequency dimension, which can resolve overlapping peaks that are indistinguishable in a 1D spectrum.[11]
Key 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[12][13] This is invaluable for tracing out the proton connectivity within each isomer.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[12] This is a powerful tool for spreading out overlapping proton signals based on the much larger chemical shift dispersion of ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two or three bonds (long-range ¹H-¹³C correlation).[12][13] This is crucial for piecing together the carbon skeleton and identifying quaternary carbons.
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Prepare a concentrated sample (10-20 mg in 0.5-0.7 mL of deuterated solvent) to ensure good signal-to-noise in a reasonable acquisition time.
-
Acquire 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} 1D spectra for reference.
-
Acquire 2D Spectra:
-
Run a standard COSY experiment to establish proton-proton connectivities.
-
Run a standard HSQC experiment to link protons to their directly attached carbons.
-
Run a standard HMBC experiment to identify long-range correlations. Optimize the long-range coupling constant (e.g., 8 Hz) to detect ²JCH and ³JCH correlations.[12]
-
-
Data Analysis:
-
Start by assigning the most downfield and upfield signals in the ¹H and ¹³C spectra, as these are typically less overlapped.
-
Use the HSQC spectrum to correlate these initial proton assignments to their corresponding carbons.
-
Use the COSY spectrum to "walk" along the carbon chains, assigning neighboring protons.
-
Use the HMBC spectrum to connect the fragments and assign quaternary carbons. By identifying unique long-range correlations for each isomer, you can begin to differentiate them.
-
Expected Outcome: The dispersion of signals in the second dimension will allow for the resolution of many overlapping proton signals. For example, two proton signals that overlap at 2.1 ppm in the ¹H spectrum may be attached to carbons with chemical shifts of 35 ppm and 42 ppm, respectively. In the HSQC spectrum, these will appear as two distinct cross-peaks at (2.1, 35) and (2.1, 42), allowing for their unambiguous assignment.
Diagram: 2D NMR Logic Flow
Logic flow for structural elucidation using 2D NMR techniques.
Guide 3: Employing Chemical Shift Reagents for Targeted Resolution
Issue: Specific regions of the ¹H NMR spectrum remain stubbornly overlapped, even with 2D NMR, particularly for protons that are spatially close but have very similar electronic environments.
Principle: Lanthanide Shift Reagents (LSRs) are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the hydroxyl group in your alcohol.[14][15][16] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance and angle of the proton from the lanthanide center.[15] This can effectively "spread out" a crowded region of the spectrum.[17]
Experimental Protocol: Lanthanide Shift Reagent Titration
-
Sample Preparation: Prepare a stock solution of a suitable LSR (e.g., Eu(fod)₃ or Yb(fod)₃) in the same deuterated solvent as your analyte. Dissolve 5-10 mg of your isomeric mixture in 0.5-0.7 mL of the deuterated solvent in an NMR tube and acquire a reference spectrum.[18]
-
Titration: Add a small, known amount of the LSR stock solution (e.g., 0.1 molar equivalents) to the NMR tube.
-
Data Acquisition: Thoroughly mix the sample and acquire a ¹H NMR spectrum.
-
Incremental Addition: Continue to add small aliquots of the LSR solution, acquiring a spectrum after each addition, until the desired spectral dispersion is achieved or until significant peak broadening occurs.
-
Data Analysis: Track the downfield shifts of the proton signals as a function of LSR concentration. Protons closer to the hydroxyl group will experience larger shifts.[19] This differential shifting will resolve overlapping signals.
Expected Outcome: Protons in different isomers that are at varying distances from the coordinating hydroxyl group will experience different degrees of shifting, leading to their resolution.
Data Presentation:
| Molar Equivalents of LSR | Chemical Shift of Proton X (ppm) | Chemical Shift of Proton Y (ppm) | Resolution |
| 0.0 | 2.50 | 2.50 | Overlapped |
| 0.1 | 2.85 | 2.95 | Partially Resolved |
| 0.2 | 3.20 | 3.40 | Well-resolved |
Diagram: LSR Experiment Workflow
Workflow for a lanthanide shift reagent titration experiment.
Guide 4: Leveraging Computational Chemistry for Spectral Prediction
Issue: You have resolved many of the signals but are still unsure of the final assignment of each set of signals to a specific isomer.
Principle: Computational methods, such as Density Functional Theory (DFT) and machine learning algorithms, can predict the NMR chemical shifts of a given structure with increasing accuracy.[20][21][22][23] By calculating the theoretical spectra for each possible isomer, you can compare them to your experimental data to aid in the assignment.
Workflow: Computational NMR Prediction
-
Structure Generation: Generate 3D models of all possible isomers of 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol.
-
Conformational Search: For each isomer, perform a conformational search to identify the lowest energy conformers.
-
NMR Calculation: Using quantum chemistry software (e.g., Gaussian), perform NMR chemical shift calculations (typically using the GIAO method) for the low-energy conformers.[24]
-
Boltzmann Averaging: Calculate the Boltzmann-weighted average of the chemical shifts for each nucleus to obtain the predicted spectrum for each isomer.
-
Comparison: Compare the predicted spectra to your experimental ¹H and ¹³C chemical shifts. The isomer whose predicted spectrum best matches the experimental data is the most likely structure.
Expected Outcome: This approach can provide strong evidence for the correct assignment of the resolved signals to the specific isomers in your mixture. While not a replacement for experimental data, it is a powerful complementary tool.
Summary of Troubleshooting Strategies
| Strategy | Principle | Best For |
| Solvent Change | Altering solute-solvent interactions to induce differential chemical shifts. | Initial, simple attempts at resolution. |
| Variable Temperature NMR | Altering conformational equilibria and exchange rates. | Resolving peaks from different conformers or isomers with different temperature-dependent shifts. |
| 2D NMR (COSY, HSQC, HMBC) | Dispersing signals into a second dimension based on connectivity. | Complex spectra with extensive overlap; establishing the full structure of each isomer. |
| Lanthanide Shift Reagents | Inducing large, distance-dependent chemical shifts from a coordination site. | Resolving specific, highly overlapped regions of the spectrum. |
| Computational Prediction | Comparing experimental data to theoretically calculated spectra. | Confirming assignments and differentiating between closely related isomers. |
By systematically applying these troubleshooting strategies, researchers can overcome the challenges of peak overlap and confidently elucidate the structures of complex isomeric mixtures like 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol.
References
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Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Available at: [Link].
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Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. Available at: [Link].
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Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry. Available at: [Link].
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Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. Available at: [Link].
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Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. National Center for Biotechnology Information. Available at: [Link].
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How does solvent choice effect chemical shift in NMR experiments? Reddit. Available at: [Link].
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NMR Shift reagents. SlideShare. Available at: [Link].
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Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra. YouTube. Available at: [Link].
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Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. National Center for Biotechnology Information. Available at: [Link].
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NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Organic Chemistry Data. Available at: [Link].
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Chemical shifts. University of Regensburg. Available at: [Link].
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Accidentally Overlapping Signals: Organic Chemistry Study... - Fiveable. Fiveable. Available at: [Link].
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Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. Journal of Chemical Education. Available at: [Link].
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Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. Available at: [Link].
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23.1: NMR Shift Reagents. Chemistry LibreTexts. Available at: [Link].
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Resolving overlapped signals with automated FitNMR analytical peak modeling. PubMed. Available at: [Link].
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qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. Available at: [Link].
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Variable Temperature NMR Experiments. University of Oxford. Available at: [Link].
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4.7: NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link].
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Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. National Center for Biotechnology Information. Available at: [Link].
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Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link].
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NMR as a Video-(game): Constructing Super-Resolution Cross-peak Trajectories in Protein Spectroscopy. bioRxiv. Available at: [Link].
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An NMR study of the conformations of certain alcohol derivatives of tricarbonyl(diene)iron compounds: A critique. R Discovery. Available at: [Link].
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Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available at: [Link].
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Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link].
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Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. National Center for Biotechnology Information. Available at: [Link].
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Variable Temperature (VT) Control for NMR. IMSERC. Available at: [Link].
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. CDN. Available at: [Link].
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Improving the resolution of quantitative NMR. Research Explorer The University of Manchester. Available at: [Link].
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Alcohols. OpenOChem Learn. Available at: [Link].
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link].
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7-methoxy-5,7-dimethyl-2,4-octadien-1-ol — Chemical Substance Information. NextSDS. Available at: [Link].
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Prediction of peak overlap in NMR spectra. PubMed. Available at: [Link].
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17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. University of Calgary. Available at: [Link].
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NMR Spectroscopy of Dienes and Polyenes. ResearchGate. Available at: [Link].
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NMR [4+2] Cycloaddition and Addition of HX to Conjugated Dienes: Signals and Assignments PART 1. YouTube. Available at: [Link].
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distinguishing isomers by 1H NMR spectroscopy. YouTube. Available at: [Link].
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NMR Spectroscopy. MSU chemistry. Available at: [Link].
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1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0190244). NP-MRD. Available at: [Link].
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NMR Compounds - Sorted by Formula. The Pherobase. Available at: [Link].
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A Comprehensive Guide to the NMR Spectral Differentiation of 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the precise characterization of stereoisomers is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and efficacy. The distinct three-dimensional arrangement of atoms in stereoisomers can lead to vastly different pharmacological and toxicological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating the nuanced structural details that differentiate these closely related molecules.[1] This guide provides an in-depth comparison of the expected ¹H and ¹³C NMR spectra of the stereoisomers of 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol, a molecule possessing multiple stereocenters and geometric isomerism. We will explore the causal relationships between stereochemistry and spectral features, present detailed experimental protocols for unambiguous stereochemical assignment, and provide hypothetical yet realistic spectral data to illustrate these principles.
The Stereoisomers of 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol
The structure of 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol features two sites of geometric isomerism at the C2-C3 and C4-C5 double bonds, and a chiral center at C7. This gives rise to a total of eight possible stereoisomers: (2E,4E,7R), (2E,4E,7S), (2Z,4E,7R), (2Z,4E,7S), (2E,4Z,7R), (2E,4Z,7S), (2Z,4Z,7R), and (2Z,4Z,7S). For the purpose of this guide, we will focus on the differentiation of the four diastereomers arising from the geometric isomerism in combination with one enantiomer (e.g., the 7S-enantiomer). The principles discussed can be extended to the corresponding enantiomers.
Caption: The four diastereomers of (7S)-7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol.
Differentiating Diastereomers using ¹H and ¹³C NMR
The different spatial arrangements of substituents in diastereomers lead to distinct electronic environments for the nuclei, resulting in measurable differences in chemical shifts (δ) and coupling constants (J).
¹H NMR Spectral Comparison
The olefinic region of the ¹H NMR spectrum is particularly diagnostic for the geometric isomers. The coupling constants between the vinyl protons are highly dependent on their geometric relationship.
-
³J(H2-H3) and ³J(H4-H5): For a trans (E) configuration, the vicinal coupling constant is typically in the range of 11-18 Hz, while for a cis (Z) configuration, it is smaller, generally between 6-14 Hz.[2]
-
Chemical Shifts of Olefinic Protons: The chemical shifts of the olefinic protons are also influenced by the stereochemistry of the double bonds. Protons on a cis double bond are often deshielded compared to those on a trans double bond in similar environments.[3]
-
Allylic Protons: The chemical shifts of the allylic protons at C1 and the methyl group at C5 will also vary depending on the geometry of the adjacent double bond due to through-space anisotropic effects.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for the Diastereomers of (7S)-7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol in CDCl₃.
| Proton | (2E,4E)-isomer | (2Z,4E)-isomer | (2E,4Z)-isomer | (2Z,4Z)-isomer |
| H1 (CH₂OH) | ~4.15 (d, J=6.5) | ~4.25 (d, J=7.0) | ~4.18 (d, J=6.5) | ~4.28 (d, J=7.0) |
| H2 | ~5.70 (dt, J=15.0, 6.5) | ~5.60 (dt, J=10.5, 7.0) | ~5.75 (dt, J=15.0, 6.5) | ~5.65 (dt, J=10.5, 7.0) |
| H3 | ~6.10 (dd, J=15.0, 10.0) | ~6.20 (t, J=10.5) | ~6.30 (dd, J=15.0, 11.0) | ~6.40 (t, J=10.5) |
| H4 | ~5.80 (d, J=10.0) | ~5.90 (d, J=10.5) | ~5.70 (d, J=11.0) | ~5.80 (d, J=10.5) |
| H6 (CH) | ~2.50 (m) | ~2.60 (m) | ~2.70 (m) | ~2.80 (m) |
| C5-CH₃ | ~1.80 (s) | ~1.90 (s) | ~1.85 (s) | ~1.95 (s) |
| C7-CH₃ (gem) | ~1.15 (s) | ~1.16 (s) | ~1.17 (s) | ~1.18 (s) |
| OCH₃ | ~3.20 (s) | ~3.21 (s) | ~3.22 (s) | ~3.23 (s) |
| OH | variable | variable | variable | variable |
Note: These are predicted values based on typical chemical shift ranges for similar functional groups. Actual values may vary.[4][5][6][7]
¹³C NMR Spectral Comparison
The ¹³C NMR chemical shifts are also sensitive to the stereochemical environment, particularly for the carbons involved in and adjacent to the double bonds.
-
Olefinic Carbons (C2, C3, C4, C5): The chemical shifts of these carbons will differ between the E and Z isomers.
-
Allylic Carbons (C1, C6, C5-CH₃): The stereochemistry of the double bonds influences the shielding of these carbons, leading to distinct chemical shifts. Carbons in a sterically hindered environment (e.g., in a Z-configuration) often exhibit an upfield shift (shielding) compared to their less hindered (E-isomer) counterparts.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for the Diastereomers of (7S)-7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol in CDCl₃.
| Carbon | (2E,4E)-isomer | (2Z,4E)-isomer | (2E,4Z)-isomer | (2Z,4Z)-isomer |
| C1 (CH₂OH) | ~63.5 | ~58.0 | ~63.0 | ~57.5 |
| C2 | ~128.0 | ~127.5 | ~128.5 | ~128.0 |
| C3 | ~135.0 | ~134.0 | ~132.0 | ~131.0 |
| C4 | ~130.0 | ~129.0 | ~125.0 | ~124.0 |
| C5 | ~140.0 | ~141.0 | ~138.0 | ~139.0 |
| C6 | ~45.0 | ~44.5 | ~38.0 | ~37.5 |
| C7 | ~75.0 | ~75.2 | ~75.4 | ~75.6 |
| C5-CH₃ | ~12.0 | ~20.0 | ~12.5 | ~20.5 |
| C7-CH₃ (gem) | ~25.0, 26.0 | ~25.1, 26.1 | ~25.2, 26.2 | ~25.3, 26.3 |
| OCH₃ | ~49.0 | ~49.1 | ~49.2 | ~49.3 |
Note: These are predicted values based on typical chemical shift ranges for similar functional groups.[4][8][9][10][11][12]
Advanced NMR Techniques for Unambiguous Assignment
While ¹D NMR provides initial valuable information, 2D NMR techniques are often necessary for complete and unambiguous stereochemical assignment.
Nuclear Overhauser Effect (NOE) Spectroscopy
NOE-based experiments, such as 2D NOESY and ROESY, are powerful tools for determining through-space proximity of protons (< 5 Å).[1] This information is crucial for assigning the geometry of the double bonds.
-
For the C2-C3 double bond: In the (2Z)-isomers, a NOE correlation is expected between H2 and H3. In the (2E)-isomers, this correlation will be absent or very weak.
-
For the C4-C5 double bond: In the (4Z)-isomers, a NOE correlation is expected between H4 and the protons of the C5-methyl group. This correlation will be absent or weak in the (4E)-isomers.
Caption: Workflow for stereochemical assignment using NOE spectroscopy.
Differentiating Enantiomers: The Use of Chiral Derivatizing Agents
Enantiomers have identical NMR spectra in an achiral solvent. To differentiate them, a chiral auxiliary is required to create a diastereomeric environment.[1][13][14] Chiral derivatizing agents (CDAs) react with the alcohol functional group to form stable diastereomeric esters, which will have distinct NMR spectra.[15][16][17]
Mosher's Acid Analysis
A widely used CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[17][18] By reacting the alcohol with both (R)- and (S)-MTPA chlorides, two diastereomeric esters are formed. The differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral ester center can be used to determine the absolute configuration of the C1 alcohol.[19][20][21]
Protocol for Mosher's Ester Analysis:
-
Esterification: In two separate, dry NMR tubes, react the alcohol with (R)-MTPA chloride and (S)-MTPA chloride, respectively, in the presence of a non-chiral base like pyridine.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra of both diastereomeric esters in an achiral solvent (e.g., CDCl₃).
-
Spectral Analysis:
-
Assign the proton signals for both diastereomers, which may require 2D NMR (COSY, HSQC).
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the C1 stereocenter.
-
A consistent pattern of positive and negative Δδ values on either side of the stereocenter, when compared to the established Mosher's model, allows for the assignment of the absolute configuration at C1.[18][21]
-
Sources
- 1. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
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- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
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- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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- 12. spectrabase.com [spectrabase.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tcichemicals.com [tcichemicals.com]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 20. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
Personal protective equipment for handling 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol
Authoritative Guide to Personal Protective Equipment and Handling Protocols for 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol
As a Senior Application Scientist, I frequently observe that standard "gloves and goggles" safety protocols fail to address the specific mechanistic hazards of complex organic molecules. 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol (CAS: 94278-35-0) is an unsaturated, branched-chain aliphatic alcohol[1]. While it is a valuable intermediate in drug development and fragrance synthesis, its molecular structure presents hidden handling challenges. This guide provides a causality-driven approach to handling this compound, focusing on preventing its auto-oxidation into potent skin sensitizers and mitigating dermal penetration risks.
Mechanistic Hazard Assessment: The "Why" Behind the Danger
To design a self-validating safety protocol, we must first understand the chemical causality of the hazards associated with 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol:
-
Pre-Hapten Auto-Oxidation: Like structurally similar unsaturated alcohols (e.g., linalool and geraniol), this compound acts as a "pre-hapten"[2]. In its pure state, it is only a weak sensitizer. However, upon exposure to atmospheric oxygen, the conjugated diene system (2,4-octadien) undergoes rapid auto-oxidation to form highly reactive allylic hydroperoxides[2].
-
Protein Conjugation & Sensitization: These hydroperoxide byproducts are potent electrophiles. If they penetrate the skin, they covalently bind to epidermal proteins, forming stable hapten-protein conjugates[3]. Langerhans cells process these conjugates, triggering an adaptive immune response that manifests as severe Allergic Contact Dermatitis (ACD)[4].
-
Enhanced Dermal Permeability: The presence of the methoxy group and the lipophilic dimethyl-octadien backbone significantly increases the molecule's partition coefficient (LogP). This allows the chemical to rapidly bypass the stratum corneum, necessitating strict barrier controls[3].
Personal Protective Equipment (PPE) Matrix
Because the primary hazard stems from the dermal absorption of auto-oxidized hydroperoxides, standard laboratory PPE must be upgraded. The following table outlines the required specifications and the quantitative/mechanistic justifications for each choice.
| PPE Category | Specification | Quantitative Metric | Mechanistic Justification |
| Hand Protection | Nitrile Gloves (Double-gloved) | Outer: ≥8 milInner: ≥4 mil | The lipophilic structure causes rapid degradation of thin barriers. Double-gloving provides a fail-safe against breakthrough. |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1 compliant | Prevents ocular exposure to reactive hydroperoxides, which can cause severe corneal irritation. |
| Body Protection | Flame-Resistant Lab Coat | 100% Cotton or Nomex | Mitigates combustibility risks associated with volatile organic alcohols. Synthetic blends (polyester) can melt into the skin. |
| Respiratory | Class II Chemical Fume Hood | Face velocity: 80-100 fpm | Prevents inhalation of volatile auto-oxidation products and maintains a physical barrier between the user and the reagent. |
Operational Workflow & Safety Protocols
To ensure trustworthiness, the handling protocol must be a self-validating system. The primary goal is to prevent the introduction of oxygen into the reagent bottle, thereby halting the formation of sensitizing hydroperoxides.
Step-by-Step Handling Methodology:
-
Pre-Handling Preparation: Verify that the chemical fume hood is operating at a face velocity of 80-100 fpm. Prepare a line of inert gas (Argon is preferred over Nitrogen due to its higher density, which allows it to effectively blanket the liquid).
-
Dispensing (Glassware Only): Open the reagent container exclusively within the fume hood. Dispense the required volume using a glass syringe or a dedicated glass pipette. Do not use plastic consumables, as the lipophilic solvent can leach plasticizers and contaminate your assay.
-
Inerting & Sealing (Critical Step): Immediately after dispensing, purge the headspace of the source bottle with Argon for 10-15 seconds. This displaces atmospheric oxygen, cutting off the auto-oxidation cascade[2]. Seal the cap tightly and wrap it with Parafilm to prevent oxygen ingress during storage.
-
Surface Decontamination: Wipe down the exterior of the bottle, the balance, and the hood surface with a solvent like ethanol, followed by a mild detergent. This removes microscopic residues before they can oxidize and sensitize the next user.
Workflow Visualization
Workflow for handling sensitizing unsaturated alcohols to prevent hydroperoxide formation.
Spill Response & Disposal Plan
-
Minor Spills (<50 mL): Do not use water, as the lipophilic compound will spread across the surface. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Sweep the absorbed material into a designated solid waste container.
-
Major Spills (>50 mL): Evacuate the immediate area and ensure no ignition sources are present. Personnel equipped with half-mask organic vapor (OV) respirators should contain the spill using chemical absorbent booms.
-
Disposal: Dispose of all liquid waste and contaminated solid absorbents in a clearly labeled "Halogen-Free Organic Waste" container. Never pour this compound down the sink, as aquatic toxicity and persistence are common traits of terpene-like derivatives.
References
-
[1] NextSDS. "7-methoxy-5,7-dimethyloct-2-en-1-ol — Chemical Substance Information." NextSDS Database. URL:
-
[2] Karlberg, A. T., et al. "Studies on the autoxidation and sensitizing capacity of the fragrance chemical linalool, identifying a linalool hydroperoxide." ResearchGate. URL:
-
[4] Deza, G., et al. "Contact sensitization to hydroperoxides of limonene and linalool: Results of consecutive patch testing and clinical relevance." PMC/NIH. URL:
-
[3] Kuresepi, S., et al. "Epoxyalcohols: Bioactivation and Conjugation Required for Skin Sensitization." Chemical Research in Toxicology - ACS Publications. URL:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
